Product packaging for Glaucine hydrobromide(Cat. No.:CAS No. 5996-06-5)

Glaucine hydrobromide

Cat. No.: B191354
CAS No.: 5996-06-5
M. Wt: 436.3 g/mol
InChI Key: DFFLCVRJWUOGPN-RSAXXLAASA-N
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Description

Glaucine Hydrobromide is the hydrobromide salt of Glaucine, an aporphine alkaloid first isolated from the yellow horn poppy, Glaucium flavum . This compound is supplied as a high-purity, research-grade material for laboratory investigations exclusively. This compound is recognized in pharmacological research primarily for its potent antitussive (cough-suppressant) properties, with clinical studies indicating efficacy comparable to codeine but with a potentially improved tolerability profile and no significant activity on opioid receptors . Its therapeutic potential extends to bronchodilator and anti-inflammatory applications, as it acts through a multi-target mechanism involving selective inhibition of the phosphodiesterase 4 (PDE4) enzyme and blockade of L-type calcium channels, leading to relaxation of smooth muscle in the human bronchus . Further research interest in this compound stems from its activity as a dopamine receptor antagonist, with a preference for D1 and D1-like receptors, and its complex modulation of 5-HT2A receptors, which is a subject of ongoing neurological studies . Additional investigative areas include its potential anti-cancer effects, with in vitro studies showing an ability to inhibit the invasion of human breast cancer cells and reverse multi-drug resistance by inhibiting P-glycoprotein and BCRP . Researchers value this compound for exploring synergistic effects, as it has been shown to enhance the cytotoxicity of drugs like doxorubicin and mitoxantrone . It is critical to note that this product is labeled For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use, including personal consumption. All safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26BrNO4 B191354 Glaucine hydrobromide CAS No. 5996-06-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFLCVRJWUOGPN-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208670
Record name 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI)
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Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-06-5
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1), (6aS)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glaucine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI)
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Record name GLAUCINE HYDROBROMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Glaucine-Producing Plants

Glaucine (B1671577) is predominantly found in plants belonging to the Papaveraceae family, but has also been identified in other plant families. wikipedia.orgtaylorandfrancis.com

The primary natural source for the commercial extraction of glaucine is Glaucium flavum, commonly known as yellow horned poppy. wikipedia.org This plant is native to Europe, North Africa, Macaronesia, and temperate zones in Western Asia, typically growing on seashores. wikipedia.orgsmgrowers.com Bulgaria is a significant producer of G. flavum for glaucine extraction. Other species within the Papaveraceae family that contain glaucine include Glaucium oxylobum and Corydalis yanhusuo. wikipedia.orgd-nb.info Glaucine has also been isolated from the tubers of Corydalis turtschaninovii. nih.govnih.gov While glaucine is a major alkaloid in many Glaucium species, its presence and concentration can vary, with some species like Glaucium grandiflorum and Glaucium corniculatum showing lower yields in certain studies. taylorandfrancis.com

Table 1: Glaucine-Containing Species in the Papaveraceae Family

SpeciesCommon NameFamilyReference
Glaucium flavumYellow Horned PoppyPapaveraceae wikipedia.org
Glaucium oxylobumPapaveraceae wikipedia.orgd-nb.info
Corydalis yanhusuoPapaveraceae wikipedia.orgbjherbest.com
Corydalis turtschaninoviiPapaveraceae nih.govnih.gov
Glaucium corniculatumPapaveraceae taylorandfrancis.com
Glaucium grandiflorumPapaveraceae taylorandfrancis.com
Papaver californicumFire PoppyPapaveraceae wikipedia.org

Beyond the Papaveraceae family, glaucine has been identified in other plant families. For instance, it is found in Croton lechleri, a species belonging to the Euphorbiaceae family. wikipedia.orgnih.gov It has also been reported in Neolitsea parvigemma and Platycapnos tenuiloba. nih.gov The roots of Annona squamosa (Annonaceae) have also been shown to contain glaucine. taylorandfrancis.com

Table 2: Other Plant Families Containing Glaucine

FamilySpeciesReference
EuphorbiaceaeCroton lechleri wikipedia.orgnih.gov
LauraceaeNeolitsea parvigemma nih.gov
FumariaceaePlatycapnos tenuiloba nih.gov
AnnonaceaeAnnona squamosa taylorandfrancis.com

Environmental and abiotic factors also play a significant role. These include light, temperature, precipitation, soil substrate, and salinity. nih.gov Research on G. flavum along the Bulgarian Black Sea coast revealed fluctuations in glaucine content between different locations and years, likely due to these abiotic factors. nih.govgrafiati.com For example, the glaucine content in dry plant material from different localities ranged from 0.6% to 2.3%. nih.gov Post-harvest handling, such as drying at controlled temperatures (35–40°C), is also important to prevent the degradation of the alkaloid. Furthermore, the application of certain nanoparticles, such as those of nickel oxide (NiO), has been shown to significantly increase the glaucine content in Nigella arvensis. nih.gov

Extraction and Purification Techniques from Natural Sources

The isolation of glaucine from plant material involves initial extraction followed by purification steps to separate it from other co-occurring alkaloids and plant constituents.

Traditional methods for extracting glaucine from its primary source, Glaucium flavum, typically employ sequential solvent treatments. The process often begins with a defatting step using a nonpolar solvent like hexane (B92381) to remove lipids and waxes. This is followed by extraction of the alkaloids with a more polar solvent system, such as a mixture of ethanol (B145695) and water. To selectively extract tertiary alkaloids like glaucine, a subsequent extraction with a solvent system like chloroform-ammonia can be used. Another approach involves an initial extraction with a slightly acidic aqueous solution (e.g., 1% aqueous phosphoric acid mixed with ethanol) to more selectively extract glaucine while minimizing the co-extraction of phenolic alkaloids that are prone to oxidation. researchgate.net After the initial extraction, the crude extract is often subjected to vacuum distillation to remove the solvent, resulting in a concentrated alkaloid mixture.

Table 3: Traditional Solvent-Based Extraction Stages for Glaucine

StageSolvent SystemPurposeReference
DefattingHexaneRemoval of lipids and waxes
Primary ExtractionEthanol-water (70:30)Extraction of glaucine and other alkaloids
Secondary ExtractionChloroform-ammoniaSelective extraction of tertiary alkaloids
Acidified ExtractionEthanol and 1% aqueous phosphoric acidSelective extraction of glaucine researchgate.net

Following initial solvent extraction, advanced chromatographic techniques are employed to purify and enrich the glaucine content. Ion-exchange chromatography is a key method used in this process. springernature.com For instance, after obtaining a crude alkaloid mixture, it can be passed through an ion-exchange resin like Amberlite IRC-50. This step can significantly increase the purity of glaucine from an initial 65–75% to 85–90%.

More recent and "greener" approaches have explored the use of ionic liquids (ILs) as an alternative to traditional organic solvents for extraction. nih.govresearchgate.netnih.gov Aqueous solutions of certain ILs, such as 1-butyl-3-methylimidazolium acesulfamate, have been shown to be effective for extracting glaucine from G. flavum. researchgate.net The use of ILs can be combined with techniques like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) to enhance efficiency. nih.govnih.gov After extraction with ILs, recovery of the glaucine can be achieved through methods like back-extraction with an organic solvent or by using ion-exchange resins. researchgate.net High-speed counter-current chromatography (HSCCC) has also been successfully used for the purification of glaucine from the crude extract of Corydalis Rhizoma. researchgate.net

Modern Green Extraction Approaches (e.g., Ionic Liquid-Supported Solid-Liquid Extraction)

In response to the environmental and health concerns associated with traditional solvent extraction, green chemistry principles have spurred the development of more sustainable and efficient extraction techniques. These modern approaches aim to reduce or eliminate the use of volatile and toxic organic solvents, decrease energy consumption, and shorten extraction times. frontiersin.orgnih.gov Among these, Ionic Liquid-Supported Solid-Liquid Extraction (IL-SLE) has emerged as a promising technology for the recovery of bioactive compounds, including alkaloids like glaucine. nih.govresearchgate.net

Ionic liquids (ILs) are organic salts that are liquid at temperatures below 100 °C. nih.gov They possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency for a wide range of compounds. nih.govnih.gov These characteristics make them attractive "green" alternatives to conventional organic solvents for the extraction of natural products. nih.gov

Ionic Liquid-Supported Solid-Liquid Extraction of Glaucine

Detailed research has demonstrated the effectiveness of using aqueous solutions of hydrophilic 1-alkyl-3-methylimidazolium-based ionic liquids for the extraction of S-(+)-glaucine from the plant Glaucium flavum Cr.. researchgate.netepa.gov Studies have shown that IL-based systems can offer significantly higher extraction efficiency compared to traditional methods using methanol. researchgate.netdaneshyari.com

The mechanism behind the enhanced performance of ILs is multifaceted. It is not solely due to the dissolving power of the solvent. Research indicates a crucial role for solvent-matrix interactions, where the ILs modify the plant's physical structure. researchgate.netdaneshyari.com The ions of the IL, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([C4mim][Ace]), interact with the plant's cell wall through hydrogen bonding with cellulose. This interaction leads to the disruption of the plant tissue, thereby increasing its permeability and facilitating a faster and more complete transfer of the target alkaloid into the solvent. researchgate.net This disruption of the plant matrix has been confirmed through scanning electron microscopy. researchgate.net

Furthermore, the structure of the ionic liquid itself plays a part in the extraction process. The imidazolium (B1220033) cation, with its aromatic π-cloud, allows for strong interactions with aromatic solutes like glaucine, enhancing its solubility and extraction from the plant material. researchgate.net

Research findings highlight the superior performance of IL-SLE:

With aqueous solutions of certain acetate-based ILs, an 85% extraction yield of glaucine was achieved at 80°C within one hour. researchgate.net

The yield of glaucine was found to increase with the concentration of the ionic liquid in the aqueous solution, reaching a maximum of 99% at a 2 M concentration. researchgate.netresearchgate.net

In comparative studies performing a series of consecutive extractions, the IL-based system consistently showed an extraction efficiency approximately 35% higher than that of methanol. daneshyari.com

This enhanced efficiency allows for a significant reduction in the total solid-to-liquid ratio required for extraction, decreasing it from 1:40 to 1:7.2 without a loss of effectiveness. daneshyari.com

Once the glaucine is in the IL-aqueous crude extract, a recovery process has been developed. This involves a liquid-liquid extraction using a non-miscible solvent, with chloroform (B151607) being identified as optimal for quantitative extraction. daneshyari.com Following this step, the solvent is removed, and the target compound is isolated via crystallization, often as glaucine hydrobromide, which is its marketed form. daneshyari.com This integrated process demonstrates a viable green alternative for the industrial production of glaucine.

Table 1: Comparative Extraction Yield of Glaucine This table compares the extraction efficiency of an Ionic Liquid (IL)-based system against a conventional solvent, methanol.

Extraction SystemConditionsMaximum YieldReference
1 M [C4mim][Ace] (aq)Batch extractions~35% higher than Methanol daneshyari.com
2 M IL (aq)Optimized concentration99% researchgate.netresearchgate.net
MethanolSoxhlet extractionLower than IL systems researchgate.net

Table 2: Research Findings on Ionic Liquid-Supported Extraction of Glaucine This table summarizes key findings from studies on the extraction of glaucine using ionic liquids.

ParameterFindingSignificanceReference
Mechanism IL ions interact with and disrupt the plant cell wall (cellulose).Enhances matrix permeability, leading to faster and more complete extraction. researchgate.net
Extraction Time Significant yields (e.g., 85%) achieved in 1 hour.Reduction in processing time and energy consumption compared to traditional methods. researchgate.net
Solvent Efficiency Reduced solid-to-liquid ratio from 1:40 to 1:7.2.Decreases solvent consumption, making the process more sustainable. daneshyari.com
Recovery Quantitative extraction from IL solution using chloroform.Enables the isolation of the final product in its desired hydrobromide salt form. daneshyari.com

Biosynthetic Pathways and Enzymology of Glaucine

Precursor Compounds and Intermediate Metabolism

The formation of glaucine (B1671577) is dependent on the generation of key precursor and intermediate compounds within the broader BIA metabolic network.

The biosynthesis of all benzylisoquinoline alkaloids, including glaucine, begins with the pivotal intermediate (S)-norcoclaurine. nih.govresearchgate.net This compound is formed through a stereoselective Pictet-Spengler condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). bbk.ac.ukucl.ac.ukmaxapress.com This initial reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) and establishes the fundamental 1-benzylisoquinoline (B1618099) scaffold from which a vast array of alkaloids are derived. bbk.ac.ukucl.ac.uk

Following the formation of (S)-norcoclaurine, the pathway to glaucine proceeds through a sequence of modification reactions, primarily hydroxylation and O-methylation, along with N-methylation. nih.gov The complete conversion of (S)-norcoclaurine to glaucine requires a 3′-hydroxylation, four O-methylations (at positions C6, C7, C3′, and C4′), and one N-methylation. nih.govresearchgate.net

Tracer studies and enzymatic assays have shown that these steps lead to the formation of the critical branch-point intermediate (S)-reticuline. nih.govresearchgate.net The major biosynthetic route is proposed to proceed through the intermediates norreticuline (B8769265) and reticuline (B1680550). researchgate.net The conversion of norlaudanosoline (3'-hydroxylated norcoclaurine) to laudanosine—a compound possessing the same tetra-O-methylated substitution pattern as glaucine but lacking the cyclized aporphine (B1220529) structure—has been successfully demonstrated in vivo using recombinant enzymes, confirming the sequence of methylation events. nih.govresearchgate.net The importance of N-methylation for the completion of the tetra-O-methylation process has also been highlighted in these studies. nih.gov

The defining structural feature of aporphine alkaloids like glaucine is the tetracyclic ring system, which is formed via an intramolecular oxidative carbon-carbon phenol (B47542) coupling reaction. nih.gov In the biosynthesis of glaucine, this involves a specific C8-C6′ coupling of the 1-benzylisoquinoline precursor. nih.gov

Tracer experiments have indicated that the key intermediate (S)-reticuline undergoes this oxidative coupling to form another aporphine alkaloid, (S)-isoboldine. nih.gov This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. While the specific enzyme in G. flavum has not been definitively isolated, it is proposed to be functionally analogous to corytuberine (B190840) synthase (CYP80G2), an enzyme that catalyzes a similar C8-C2' coupling to form other aporphine alkaloids. nih.govnih.gov Following the formation of the aporphine scaffold in (S)-isoboldine, subsequent O-methylation steps yield the final product, (S)-glaucine. nih.gov

Enzymatic Mechanisms of Biotransformation

The enzymatic machinery responsible for glaucine biosynthesis has been significantly clarified through the study of transcriptome resources from Glaucium flavum, leading to the identification and characterization of key enzymes, particularly O-methyltransferases.

Research into the transcriptome of G. flavum roots led to the isolation and functional characterization of seven O-methyltransferase (OMT) orthologs, designated GFLOMT1 through GFLOMT7. nih.govresearchgate.net These enzymes exhibit varied substrate and regiospecificity.

GFLOMT1, GFLOMT2, and GFLOMT6 were identified as the most catalytically significant enzymes for the O-methylation sequence in glaucine biosynthesis. nih.govnih.gov

GFLOMT2 shows a preference for the 6-O-methylation of norlaudanosoline. nih.govnih.gov

GFLOMT1 efficiently catalyzes the 4′-O-methylation of 6-O-methylnorlaudanosoline (the product of GFLOMT2 activity) and its N-methylated derivative. It also effectively performs 3′-O-methylation of both reticuline and norreticuline. nih.govresearchgate.netnih.gov

GFLOMT6 is a multifunctional enzyme that efficiently catalyzes both 3′- and 7′-O-methylations on several 1-benzylisoquinoline substrates, with a preference for N-methylated compounds. nih.govnih.gov

GFLOMT5 and GFLOMT7 were identified as belonging to a new phylogenetic clade separate from other characterized BIA OMTs. nih.govresearchgate.net In the initial functional characterization assays using known BIA intermediates, they did not show significant catalytic activity. researchgate.net

The functional characteristics of the key GFLOMTs are summarized below.

EnzymeSubstrate(s)Primary Function(s)
GFLOMT1Norlaudanosoline, 6-O-methylnorlaudanosoline, Reticuline, Norreticuline6-O-methylation, efficient 4′-O-methylation, and 3′-O-methylation. nih.govnih.gov
GFLOMT2NorlaudanosolinePreferential 6-O-methylation. nih.govnih.gov
GFLOMT6Various 1-benzylisoquinolines (prefers N-methylated)Efficient 3′- and 7′-O-methylation. nih.govnih.gov

The elucidation of the glaucine biosynthetic pathway relies on the identification of the genes encoding the specific enzymes that catalyze each step. Advances in transcriptomics have enabled the isolation of candidate genes from BIA-producing plants. frontiersin.org

The genes for the seven O-methyltransferases (GFLOMT1-7) were identified and isolated from transcriptome databases of G. flavum. nih.govresearchgate.net Beyond the OMTs, other critical enzymes responsible for constructing the glaucine precursors have been characterized in various plant species. These enzymes are considered part of the conserved upstream BIA pathway.

Enzyme/Gene ClassAbbreviationFunction in Pathway
Norcoclaurine SynthaseNCSCatalyzes the initial Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. bbk.ac.ukucl.ac.uk
Norcoclaurine 6-O-methyltransferase6OMTCatalyzes the first methylation step at the 6-hydroxyl group of norcoclaurine. GFLOMT2 shows this activity. nih.govresearchgate.net
Coclaurine (B195748) N-methyltransferaseCNMTCatalyzes the N-methylation of coclaurine intermediates. nih.govfrontiersin.org
3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase4′OMTCatalyzes the 4'-O-methylation to produce (S)-reticuline. GFLOMT1 shows this activity. nih.govfrontiersin.org
Cytochrome P450 (CYP80G2-like)-Proposed to catalyze the oxidative C8-C6′ coupling of (S)-reticuline to form the aporphine core. nih.govnih.gov

Stereoisomerism in Natural Glaucine Biosynthesis

The stereochemistry of glaucine is a critical aspect of its natural biosynthesis, with the (S)-enantiomer being the predominantly occurring form in nature. wikipedia.orgvulcanchem.comnih.gov The stereospecificity of the biosynthetic pathway is largely determined by the enzymes involved in the formation and conversion of the precursor molecules.

The key branch-point intermediate, (S)-reticuline, sets the stereochemical foundation for the biosynthesis of (S)-glaucine. rsc.orgnih.gov The enzymes responsible for the subsequent oxidative coupling and methylation steps exhibit a high degree of stereoselectivity, preferentially acting on the (S)-configured substrates to yield (S)-glaucine. nih.govresearchgate.net

While the (S)-form was long considered the sole natural isomer, the discovery of (R)-glaucine in the fire poppy (Papaver californicum) challenged this notion. wikipedia.orgnih.gov This finding suggests the existence of an alternative biosynthetic pathway capable of producing the (R)-enantiomer. Research into the biosynthesis of other benzylisoquinoline alkaloids has revealed the presence of enzymes that can act on (R)-configured substrates. researchgate.net For instance, in Stephania yunnanensis, CYP80 enzymes have been identified that show distinct activities towards (S)- and (R)-configured substrates, leading to different aporphine alkaloids. researchgate.net The epimerization of (S)-reticuline to (R)-reticuline, a known step in morphinan (B1239233) biosynthesis, is catalyzed by a STORR protein, a fusion of a P450 enzyme and an oxidoreductase. nih.gov It is speculated that a similar mechanism could be involved in the formation of (R)-glaucine in Papaver californicum. nih.gov

The existence of both enantiomers in nature, although with a strong prevalence of the (S)-form, points to a fascinating divergence and stereochemical control within the aporphine alkaloid biosynthetic pathways across different plant species.

Table of Enzymes in Glaucine Biosynthesis

Enzyme Abbreviation Function
Norcoclaurine synthase NCS Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. frontiersin.orgfrontiersin.org
Norcoclaurine 6-O-methyltransferase 6OMT Involved in the methylation of norcoclaurine. frontiersin.orgnih.gov
Coclaurine N-methyltransferase CNMT Catalyzes the N-methylation of coclaurine. frontiersin.org
N-methylcoclaurine 3'-hydroxylase NMCH A cytochrome P450 enzyme that hydroxylates N-methylcoclaurine. frontiersin.org
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase 4'OMT Catalyzes the methylation of 3'-hydroxy-N-methylcoclaurine to form (S)-reticuline. frontiersin.org
Cytochrome P450 monooxygenases CYP80 Catalyze the intramolecular oxidative coupling of (S)-reticuline to form the aporphine skeleton. researchgate.netnih.govnih.gov
O-methyltransferases OMTs A family of enzymes responsible for the sequential O-methylation of aporphine precursors to yield glaucine. nih.govnih.gov

Table of Chemical Compounds Mentioned

Compound Name
(R)-glaucine
(S)-glaucine
(S)-isoboldine
(S)-norcoclaurine
(S)-reticuline
4-hydroxyphenylacetaldehyde
Dopamine
Glaucine
Glaucine hydrobromide

Synthetic Chemistry and Derivatization of Glaucine Hydrobromide

Total and Semi-Synthetic Approaches to Glaucine (B1671577) Core Structure

The construction of the characteristic dibenzo[de,g]quinoline ring system of the glaucine core can be achieved through various synthetic strategies. These methods often mimic biosynthetic pathways and rely on key bond-forming reactions to assemble the polycyclic structure.

A notable and commercially viable synthetic route to (±)-glaucine hydrobromide begins with the precursor d,l-laudanosoline hydrobromide. acs.orgresearchgate.netfigshare.com This multi-step process involves an initial ring closure followed by methylation to achieve the final glaucine structure.

The synthesis proceeds through the following key stages:

Oxidation and Ring Closure : d,l-Laudanosoline hydrobromide is oxidized using ferric chloride in an ethanol (B145695)/water mixture buffered with sodium acetate (B1210297). acs.orgresearchgate.net This reaction yields d,l-1,2,9,10-tetrahydroxyaporphine hydrochloride, achieving a yield of 76–83%. acs.orgresearchgate.netfigshare.com

Formation of the Free Base : The resulting hydrochloride salt is converted to its free base form, d,l-1,2,9,10-tetrahydroxyaporphine. acs.org

Methylation : The free base is then methylated. A described method uses phenyltrimethylammonium (B184261) hydroxide (B78521) in 1,2-dichlorobenzene (B45396) to methylate the hydroxyl groups, forming the glaucine free base. acs.orgresearchgate.net

Precipitation of Hydrobromide Salt : The synthesis culminates in the precipitation of crude d,l-glaucine hydrobromide by treating the glaucine free base with 48% hydrobromic acid. acs.org This step has a reported yield of 74%. acs.orgresearchgate.net

Table 1: Key Stages in the Synthesis of (±)-Glaucine Hydrobromide from d,l-Laudanosoline Hydrobromide acs.org

Step Reactant(s) Key Reagents Product Yield
1 d,l-Laudanosoline hydrobromide Ferric chloride, Sodium acetate d,l-1,2,9,10-Tetrahydroxyaporphine hydrochloride 76-83%
2 d,l-1,2,9,10-Tetrahydroxyaporphine hydrochloride Base d,l-1,2,9,10-Tetrahydroxyaporphine (free base) -
3 d,l-1,2,9,10-Tetrahydroxyaporphine Phenyltrimethylammonium hydroxide d,l-Glaucine (free base) 74% (for steps 3 & 4 combined)

The critical step in forming the aporphine (B1220529) scaffold is the intramolecular oxidative coupling of a 1-benzyltetrahydroisoquinoline precursor to form the biaryl linkage. Various reagents and conditions have been explored to facilitate this key transformation.

Classical Methods : The use of ferric chloride to oxidize laudanosoline (B600547) represents a classical approach to inducing the necessary C-C bond formation for the aporphine ring system. acs.org

Hypervalent Iodine(III) Reagents : More modern synthetic methods utilize hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to promote oxidative nonphenolic biaryl coupling. thieme-connect.comresearchgate.netthaiscience.info This approach has been successfully applied to the total synthesis of (S)-(+)-glaucine from optically active 1-benzyltetrahydroisoquinoline intermediates, affording the target molecule in good yields without racemization. thieme-connect.comresearchgate.net

Photocatalytic Coupling : Photocatalytic oxidative phenol (B47542) coupling has also been investigated as a method for constructing the aporphine core. acs.org This technique offers an alternative pathway for the crucial biaryl bond formation.

Biomimetic Synthesis : The synthesis can also be viewed from a biomimetic perspective, where the 'm-'/o- oxidative coupling of a precursor like nor-protosinomenine is considered a model for the biosynthesis of glaucine. imperial.ac.uk

Synthetic Methodologies for Hydrobromide Salt Formation

The conversion of the glaucine free base into its hydrobromide salt is a straightforward acid-base reaction. The selection of appropriate solvents and reaction conditions is crucial for achieving high purity and yield.

Glaucine hydrobromide is prepared by reacting the glaucine free base with hydrobromic acid (HBr). acs.org This reaction can be performed using aqueous hydrobromic acid or by introducing HBr gas into a solution of the free base. acs.orgresearchgate.net In one described procedure, crude d,l-glaucine hydrobromide is precipitated directly from the reaction mixture after methylation by adding 48% hydrobromic acid. acs.org An alternative semi-synthetic approach involves treating glaucine with HBr gas in solvents like dichloromethane (B109758) or acetic acid, which can also lead to the formation of other related aporphine alkaloids depending on the conditions. researchgate.net

Optimizing the salt formation step is essential for maximizing yield and ensuring the quality of the final product. Key parameters include the choice of solvent, reaction temperature, and purification methods. The reaction is typically carried out in an inert organic solvent such as ethanol, acetone, or chloroform (B151607). google.comgoogle.com Temperature control is important to minimize the formation of side products. The resulting this compound salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. google.comgoogle.com The crude product is often purified by recrystallization to remove impurities. acs.orggoogle.com

Impurity Analysis and Purification Strategies in Glaucine Synthesis

Ensuring the purity of the final active pharmaceutical ingredient (API) is critical. Impurity profiling involves the identification, quantification, and characterization of unwanted chemical substances that may be present. ajprd.com

The International Conference on Harmonisation (ICH) provides guidelines that classify impurities into categories such as organic, inorganic, and residual solvents. biomedres.us The process of identifying and controlling these impurities is a fundamental aspect of pharmaceutical development. ajprd.combiomedres.us

In the synthesis of this compound from laudanosoline, a significant organic impurity has been identified as 1-(2-(dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide. acs.org This by-product must be removed to ensure the purity of the final compound.

The primary purification strategy employed is recrystallization. acs.orggoogle.com For instance, the crude d,l-glaucine hydrobromide can be effectively purified by recrystallizing it from a 50/50 (v/v) mixture of ethanol and water, which successfully removes the phenanthrene-based impurity. acs.org Other purification techniques such as column chromatography and washing with appropriate solvents are also utilized to remove unreacted starting materials, excess reagents, or other by-products. researchgate.netgoogle.com

Modern analytical techniques are essential for effective impurity profiling. biomedres.us

Table 2: Analytical Techniques for Impurity Profiling in Pharmaceutical Synthesis biomedres.uswaters.com

Technique Application
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impurities.
High-Resolution Mass Spectrometry (HRMS) Accurate mass-based identification of API and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling of separation and identification for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of impurities.

Identification and Removal of Byproducts (e.g., Phenanthrene (B1679779) Derivatives)

The synthesis of glaucine, an aporphine alkaloid, can result in the formation of various byproducts, with phenanthrene derivatives being of particular concern due to their potential toxicity. google.com One of the major identified byproducts in certain synthetic routes is 1-(N,N-dimethylaminoethyl)-3,4,6,7-tetramethoxyphenanthrene. google.com This impurity can co-crystallize with the desired glaucine salt, making its removal crucial for the purity of the final product. google.com

The formation of this phenanthrene byproduct is often associated with the oxidative ring-closing reaction of laudanosoline, a key step in some glaucine syntheses. google.com During the synthesis of d,l-glaucine hydrobromide, this phenanthrene derivative can be present in significant quantities, for instance, around 10% in the crude product. google.com

The removal of these phenanthrene byproducts is a critical step in the purification process. Recrystallization is a common and effective method. For example, d,l-glaucine base can be repeatedly recrystallized from ethyl acetate to reduce impurities to less than 0.1%. google.com The phenanthrene byproduct itself can be isolated from the mother liquors of these recrystallizations. google.com Another documented method involves the recrystallization of crude d,l-glaucine hydrobromide from a 50/50 (v/v) mixture of ethanol and water to effectively remove 1-(2-(dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide. vulcanchem.comacs.org

Methods for Enhancing Purity of Synthetic this compound

Achieving high purity of synthetic this compound is essential for its potential applications. Several methods are employed to enhance its purity, primarily focusing on the removal of byproducts and unreacted starting materials.

Recrystallization: This is a fundamental technique for purifying crude this compound. The choice of solvent is critical for effective purification. A mixture of ethanol and water (50/50 v/v) has been shown to be effective for the recrystallization of crude dl-glaucine hydrobromide. vulcanchem.comacs.org For the glaucine base, repeated recrystallization from ethyl acetate has been successful in achieving high purity (over 99.9%). google.com The general principle of recrystallization involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. stackexchange.com The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. stackexchange.com

Chromatographic Techniques: While not explicitly detailed for the final this compound salt in the provided context, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard analytical techniques used to assess the purity of glaucine and its derivatives. google.com These techniques can also be adapted for preparative-scale purification to separate glaucine from closely related impurities. For instance, ion-exchange chromatography has been used to enrich glaucine from crude alkaloid mixtures.

Salt Formation and Conversion: The process of converting the glaucine free base to its hydrobromide salt, and vice-versa, can also serve as a purification step. After obtaining the crude glaucine base, it can be dissolved and reacted with hydrobromic acid to precipitate the hydrobromide salt, leaving some impurities behind. google.com The process can be reversed by treating the hydrobromide salt with a base to regenerate the free base, which can then be further purified by extraction and recrystallization. google.com

A summary of purification methods is presented in the table below:

Purification MethodDescriptionKey Parameters
Recrystallization Dissolving the crude compound in a hot solvent and allowing it to cool slowly to form pure crystals.Solvent system (e.g., ethanol/water, ethyl acetate), cooling rate. google.comvulcanchem.comstackexchange.com
Chromatography Separating components of a mixture based on their differential distribution between a stationary and a mobile phase.Adsorbent (e.g., silica (B1680970) gel, ion-exchange resin), solvent system. google.com
Acid-Base Extraction Separating the acidic, basic, and neutral components of a mixture by utilizing their different solubilities in acidic and basic aqueous solutions.pH adjustment, choice of organic solvent. google.com

Development of Novel Glaucine Analogues and Derivatives

The chemical structure of glaucine, with its tetracyclic aporphine core, offers multiple sites for modification, leading to the development of novel analogues and derivatives with potentially altered or enhanced biological activities. Research has focused on modifications at the aromatic rings, the nitrogen atom, and the stereocenter.

Synthesis of Halogenated Glaucine Derivatives

Halogenated derivatives of glaucine have been synthesized to explore the effects of halogen substituents on the molecule's properties. The introduction of a bromine atom at the C-3 position of the glaucine scaffold has been a subject of study. scholaris.ca This can be achieved through electrophilic aromatic substitution reactions.

Treatment of glaucine with hydrogen bromide (HBr) can lead to demethylation and the formation of various products, including brominated derivatives, although the primary products are often phenolic aporphines like thaliporphine (B1221002) and lirioferine. researchgate.net The specific conditions, such as the solvent and reaction time, can influence the product distribution. researchgate.net

Preparation of Aminomethylglaucine Derivatives

The introduction of an aminomethyl group to the glaucine structure has been explored to create new derivatives. 3-Aminomethylglaucine can be synthesized from glaucine and subsequently used as a building block for further derivatization. uctm.edu

A common strategy involves the coupling of 3-aminomethylglaucine with various amino acid analogues and other carboxylic acids to form amide derivatives. uctm.edu This is typically achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). uctm.edu The reaction progress can be monitored by thin-layer chromatography. uctm.edu

N-oxidation and Dehydrogenation Modifications

Modifications at the nitrogen atom and the adjacent carbon of the glaucine molecule have been investigated.

N-oxidation: The nitrogen atom of the tertiary amine in glaucine can be oxidized to form glaucine N-oxide. This transformation can occur through enzymatic processes in nature or via chemical oxidation in the laboratory. The formation of N-oxides can significantly alter the pharmacological profile of the parent alkaloid.

Dehydrogenation: Glaucine can be oxidized to form 6a,7-dehydroglaucine. uctm.edu This dehydrogenation introduces a double bond into the heterocyclic ring system. This process can happen photochemically or enzymatically. uctm.edu The resulting dehydroglaucine (B150074) has a more planar structure compared to glaucine.

Synthesis of Seco-Glaucine

Seco-glaucines are a class of derivatives where the aporphine ring system has been opened, typically through the cleavage of the bond between the nitrogen and the benzylic carbon. This transformation results in a phenanthrene alkaloid structure.

A notable method for the synthesis of seco-glaucine from glaucine involves the use of subcritical water at elevated temperatures (100–250°C) without the need for catalytic additives. researchgate.net This method is presented as an environmentally friendly alternative to traditional synthetic routes that may use costly and toxic organic solvents. researchgate.net The yield of seco-glaucine can be as high as 80% under optimal conditions. researchgate.net The reaction involves the isomerization of glaucine to seco-glaucine (also referred to as des-glaucine). researchgate.net

Pharmacological Mechanisms and Receptor Interactions Preclinical Focus

Modulation of Bronchial Tone and Airway Activity

Glaucine (B1671577) hydrobromide's effects on the respiratory system, particularly its ability to modulate bronchial tone, are attributed to a combination of interactions with key intracellular signaling pathways and ion channels. Preclinical research has focused on its actions as both a phosphodiesterase inhibitor and a calcium channel blocker.

Glaucine has been identified as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4) in human bronchial tissue and polymorphonuclear leukocytes (PMNs), also known as granulocytes. nih.govwikipedia.orgnih.gov PDE4 is a critical enzyme that regulates airway function by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger involved in smooth muscle relaxation and inflammatory responses. nih.govwikipedia.org

In vitro studies have demonstrated that glaucine's inhibitory action is significantly more potent against PDE4 compared to other phosphodiesterase isoenzymes, such as PDE3 and PDE5. nih.gov This selectivity is a key feature of its pharmacological profile. The inhibition of PDE4 by glaucine leads to an accumulation of intracellular cAMP. nih.govgalen-n.com In human granulocytes, this increase in cAMP is associated with the inhibition of various functional responses, contributing to the compound's anti-inflammatory effects. nih.govnih.gov While PDE4 inhibition is a significant factor in its effects on granulocytes, its role in bronchial relaxation appears to be secondary to other mechanisms. nih.govnih.gov

Glaucine PDE4 Inhibition Kinetics
ParameterValueTissue/SystemNotes
Ki (Inhibition Constant)3.4 μMHuman Bronchus & Polymorphonuclear LeukocytesIndicates the concentration required to produce half-maximum inhibition; demonstrates a non-competitive manner of inhibition. nih.govnih.gov
IC50 (Displacement of [3H]-rolipram)~100 μMRat Brain Cortex MembranesMeasures the concentration of glaucine needed to displace the high-affinity PDE4 inhibitor rolipram from its binding sites. nih.govnih.gov

A primary mechanism underlying glaucine's bronchodilator effect is its action as a calcium channel blocker. nih.govwikipedia.org The influx of extracellular calcium (Ca²⁺) through L-type voltage-dependent Ca²⁺ channels is a critical step in the contraction of airway smooth muscle. wikipedia.orgmdpi.com Glaucine inhibits this influx, thereby promoting muscle relaxation. wikipedia.org

Research indicates that glaucine binds to the benzothiazepine (B8601423) site on L-type Ca²⁺ channels. wikipedia.org Its action is specifically on the entry of Ca²⁺ into the cell; it does not affect the release of calcium from intracellular stores. wikipedia.org By blocking the influx of calcium after these stores have been depleted, glaucine effectively reduces the ability of the smooth muscle to sustain a contraction. wikipedia.org This direct antagonism of calcium channels appears to be the predominant mechanism responsible for the relaxant effect observed in human bronchial tissue. nih.govnih.gov

Glaucine Activity on Calcium-Related Processes in Human Airway Smooth Muscle
ParameterValueEffect
pD'₂~3.62Depression of contractile responses to Ca²⁺. nih.gov
-log IC₅₀~4.3Reduction of the sustained rise in intracellular Ca²⁺ produced by histamine. nih.govnih.gov

The relaxation of airway smooth muscle induced by glaucine is a direct consequence of its dual pharmacological actions. However, studies comparing these mechanisms suggest that calcium channel antagonism is the principal driver of bronchodilation in human isolated bronchus. nih.govnih.gov

Neuropharmacological Receptor Systems

Beyond its effects on airway smooth muscle, glaucine interacts with several neuropharmacological receptor systems, including dopaminergic and serotonergic pathways.

The interaction of glaucine with the serotonergic system is complex and demonstrates significant enantiomeric specificity, particularly at the 5-HT2A receptor. wikipedia.orgnih.gov This receptor is a key target for classic psychedelic compounds. wikipedia.org The two enantiomers of glaucine, (S)-glaucine and (R)-glaucine, behave very differently at 5-HT2 receptors. nih.govresearchgate.net

(S)-glaucine acts as a partial agonist at all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.gov In contrast, (R)-glaucine functions as a positive allosteric modulator specifically at the 5-HT2A receptor. nih.govresearchgate.net This means that (R)-glaucine does not activate the receptor on its own but enhances the response of the receptor to serotonin (B10506). researchgate.net This distinct activity profile of the enantiomers highlights the stereoselective nature of glaucine's interaction with serotonergic receptors. nih.gov

Enantiomeric Specificity of Glaucine at Serotonin 5-HT₂ Receptors
EnantiomerReceptor SubtypeFunctional Activity
(S)-Glaucine5-HT₂A, 5-HT₂B, 5-HT₂CPartial Agonist. nih.govresearchgate.net
(R)-Glaucine5-HT₂APositive Allosteric Modulator. nih.govresearchgate.net

Adrenergic Receptor Antagonism (Alpha1 Receptor Interactions)

Preclinical research has established that glaucine exhibits antagonistic properties at alpha-1 (α1) adrenergic receptors. In vitro functional studies have demonstrated that both the (R)- and (S)-enantiomers of glaucine act as antagonists at α1-adrenoceptor subtypes. This blockade of α1-adrenergic receptors can contribute to vasodilation and a reduction in blood pressure, which are known effects of α1-antagonists.

However, it is noteworthy that the inhibitory effects of glaucine on certain immune cells, specifically polymorphonuclear leukocytes (PMNs), are not mediated by this mechanism. Research indicates that the inhibitory action of glaucine on PMNs is unrelated to the blockade of α-adrenoceptors, as these receptors are reportedly not present on neutrophils.

Table 1: Enantioselective Antagonism of Glaucine at Alpha-1 Adrenergic Receptors

EnantiomerActivity at α1 Receptors
(R)-GlaucineAntagonist
(S)-GlaucineAntagonist

Monoamine Oxidase (MAO) Enzyme Inhibition

Glaucine has been identified as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are critical in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. Inhibition of MAO activity can lead to increased levels of these neurotransmitters in the brain, a mechanism commonly associated with antidepressant effects. However, detailed preclinical studies characterizing the specific inhibitory profile of glaucine hydrobromide against MAO-A and MAO-B, including its potency (e.g., IC50 values) and the reversibility of its action, are not extensively detailed in the currently available scientific literature.

Central Nervous System Inhibitory Actions

Preclinical investigations in rodent models indicate that this compound exerts inhibitory effects on the central nervous system (CNS). Administration of glaucine at doses of 7, 14, and 28 mg/kg (intraperitoneally) resulted in a dose-dependent decrease in locomotor activity in mice. nih.gov This suggests a general CNS depressant effect.

Further neurochemical analysis revealed that glaucine administration leads to a reduction in the levels of key neurotransmitters in the brain. nih.gov Specifically, it was found to depress the concentrations of noradrenaline (NA) and dopamine (DA) in the whole brain of mice. nih.gov Additionally, glaucine significantly lowered the brain levels of 5-hydroxytryptamine (5-HT, or serotonin) without altering the concentration of its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov These findings point towards a modulatory effect on monoaminergic systems, which is consistent with its observed behavioral effects. Despite these inhibitory actions, studies have shown that glaucine does not possess analgesic, anticonvulsant, or anxiolytic effects in mice. nih.gov

Table 2: Effects of Glaucine on Brain Neurotransmitter Levels in Mice

NeurotransmitterEffect of Glaucine Administration
Noradrenaline (NA)Decreased
Dopamine (DA)Decreased
5-Hydroxytryptamine (5-HT)Decreased
5-Hydroxyindoleacetic acid (5-HIAA)No significant change

Anti-Inflammatory Signaling Pathways

Inhibition of Polymorphonuclear Leukocyte (PMN) Activation

Glaucine has been shown to be a selective inhibitor of phosphodiesterase 4 (PDE4) in human polymorphonuclear leukocytes (PMNs), with a reported Ki value of 3.4 μM. PDE4 is a key enzyme that hydrolyzes cyclic AMP (cAMP), a critical second messenger in inflammatory cells. By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP, which in turn suppresses various pro-inflammatory functions of PMNs.

In preclinical models using human PMNs activated by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (FMLP), glaucine demonstrated a broad-spectrum inhibitory effect on their functional responses. This includes the inhibition of superoxide (B77818) anion generation and the release of elastase, a potent proteolytic enzyme.

Investigating the Role of Toll-like Receptors (TLRs) in Immunomodulation

Research into the immunomodulatory properties of glaucine has highlighted its interaction with Toll-like receptor (TLR) signaling pathways. In studies utilizing mouse peritoneal macrophages, glaucine demonstrated an ability to modulate the production of key cytokines in response to stimulation by various TLR ligands.

Specifically, glaucine was found to inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) when macrophages were stimulated with lipopolysaccharide (LPS), a ligand for TLR4, and zymosan, a ligand for TLR2. Furthermore, a suppressive effect on Interleukin-12 (IL-12) was observed following stimulation with CpG, a TLR9 ligand.

In addition to suppressing pro-inflammatory cytokines, glaucine was also shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in response to stimulation with both LPS (TLR4) and zymosan (TLR2). This dual action of inhibiting pro-inflammatory pathways while promoting anti-inflammatory responses underscores its potential as an immunomodulatory agent.

Table 3: Immunomodulatory Effects of Glaucine on Macrophages via TLR Signaling

TLR Ligand (Target)Pro-inflammatory Cytokine ProductionAnti-inflammatory Cytokine Production
LPS (TLR4)Inhibition of TNF-α and IL-6Enhancement of IL-10
Zymosan (TLR2)Inhibition of TNF-α and IL-6Enhancement of IL-10
CpG (TLR9)Inhibition of IL-12Not reported

Antineoplastic and Cytotoxic Mechanisms

Glaucine has demonstrated potential antineoplastic and cytotoxic activities in preclinical studies, primarily through the modulation of pathways involved in cancer cell migration, invasion, and apoptosis.

In human breast cancer cell lines (MCF-7 and MDA-MB-231), glaucine has been shown to inhibit cell migration and invasion. This effect is attributed to its ability to suppress the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis. The mechanism underlying this inhibition involves the suppression of the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation. Glaucine was observed to attenuate the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of target genes like MMP-9.

Studies on MDA-MB-231 cells, which are highly metastatic and exhibit constitutively active NF-κB, have shown that glaucine can inhibit both invasion and MMP-9 expression. The inhibitory effect of glaucine on PMA-induced MMP-9 expression and activity in MCF-7 cells was found to be dose-dependent.

Table 4: Effect of Glaucine on Breast Cancer Cell Invasion and MMP-9 Expression

Cell LineTreatmentEffect on InvasionEffect on MMP-9 Expression
MCF-7PMA + Glaucine (dose-dependent)Markedly decreasedSignificantly blocked
MDA-MB-231Glaucine (dose-dependent)InhibitedInhibited

Inhibition of Cancer Cell Migration and Invasion (e.g., Breast Cancer Cells)

Preclinical research has demonstrated that glaucine can inhibit the migration and invasion of human breast cancer cells. nih.gov In studies utilizing the MCF-7 human breast cancer cell line, glaucine significantly suppressed cell migration induced by phorbol 12-myristate 13-acetate (PMA). nih.gov This inhibitory effect on the invasive behavior of breast cancer cells was observed to be dose-dependent. nih.gov Further investigations involving the highly metastatic MDA-MB-231 breast cancer cell line also confirmed that glaucine effectively inhibits invasion. nih.govtandfonline.com The mechanism underlying this activity is linked to its ability to modulate key enzymes involved in the degradation of the extracellular matrix, which is a critical step in cancer cell metastasis. nih.gov

Table 1: Preclinical Studies on Glaucine's Effect on Breast Cancer Cell Migration and Invasion

Cell LineKey FindingsReference
MCF-7 (Human Breast Cancer)Significantly suppressed PMA-induced cell migration and invasion in a dose-dependent manner. nih.gov
MDA-MB-231 (Highly Metastatic Human Breast Cancer)Effectively inhibited cancer cell invasion. nih.govtandfonline.com

Regulation of Nuclear Transcription Factor NF-κB and Matrix Metalloproteinase-9 (MMP-9) Expression

The anti-invasive properties of glaucine are directly related to its influence on the Matrix Metalloproteinase-9 (MMP-9) and Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov MMP-9 is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govtandfonline.com Research shows that glaucine significantly blocks PMA-induced MMP-9 expression and enzymatic activity in a dose-dependent manner in breast cancer cells. nih.govtandfonline.comtandfonline.com

The inhibition of MMP-9 expression by glaucine occurs at the transcriptional level. tandfonline.com The underlying mechanism involves the suppression of the nuclear transcription factor NF-κB, which is a key regulator of MMP-9 gene expression. nih.govtandfonline.com Glaucine was found to inhibit MMP-9 expression by preventing the activation of NF-κB. nih.govtandfonline.com Specifically, it attenuates the degradation of IκBα, an inhibitory protein that binds to NF-κB in the cytoplasm, thereby preventing the nuclear translocation and subsequent activation of NF-κB. nih.govtandfonline.com This blockade of NF-κB activation leads to a downregulation of MMP-9 promoter activity, resulting in reduced MMP-9 gene and protein expression. nih.gov

Table 2: Molecular Mechanism of Glaucine on the NF-κB/MMP-9 Pathway

Target Molecule/ProcessEffect of GlaucineDownstream ConsequenceReference
IκBα DegradationAttenuates/InhibitsPrevents NF-κB release and nuclear translocation nih.govtandfonline.com
NF-κB ActivationSuppressesInhibits binding of NF-κB to the MMP-9 promoter nih.govtandfonline.com
MMP-9 Gene ExpressionInhibits/DownregulatesReduced MMP-9 protein levels and enzymatic activity nih.govtandfonline.comtandfonline.com
Cancer Cell Invasion & MigrationInhibitsReduced metastatic potential of breast cancer cells nih.gov

Modulation of Multidrug Resistance Mechanisms (P-glycoprotein, Breast Cancer Resistance Protein)

Glaucine has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are key players in multidrug resistance (MDR) in cancer cells. nih.govnih.gov Specifically, glaucine interacts with P-glycoprotein (P-gp/ABCB1), a well-characterized efflux pump that expels chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. nih.govnih.gov Studies indicate that glaucine is a substrate for P-gp and acts as a competitive inhibitor of its efflux function. tandfonline.comtandfonline.commdpi.com By competing with other drugs for transport, glaucine can increase their intracellular concentration. This is supported by findings that glaucine inhibits P-gp-mediated efflux and activates the transporter's ATPase activities. nih.govnih.govtandfonline.com

In addition to its effects on P-gp, glaucine also inhibits the function of Multidrug Resistance-Associated Protein 1 (MRP1). nih.govnih.gov Furthermore, it has been shown to suppress the expression of ABC transporter genes, suggesting a multi-faceted approach to overcoming MDR. nih.govnih.govmdpi.com There is currently a lack of specific preclinical data on the direct interaction between glaucine and the Breast Cancer Resistance Protein (BCRP/ABCG2).

Synergistic Interactions with Conventional Chemotherapeutic Agents

The ability of glaucine to inhibit P-gp-mediated drug efflux provides a clear mechanism for synergistic interactions with conventional chemotherapeutic agents. By blocking the pump that removes anticancer drugs from the cell, glaucine can restore or enhance the sensitivity of resistant cancer cells to treatment. nih.gov This chemosensitizing effect has been demonstrated in preclinical models. Specifically, glaucine has been shown to effectively reverse the resistance of adriamycin-resistant breast cancer cells (MCF-7/ADR) to the chemotherapeutic agents adriamycin (doxorubicin) and mitoxantrone (B413). nih.govnih.gov This reversal of resistance was observed to be dose-dependent, with glaucine decreasing the IC50 values of these drugs in resistant cells. tandfonline.comtandfonline.com

Table 3: Glaucine's Chemosensitizing Effects on Resistant Breast Cancer Cells

Cell LineChemotherapeutic AgentEffect of Glaucine Co-administrationReference
MCF-7/ADR (Adriamycin-resistant)Adriamycin (Doxorubicin)Reverses resistance; decreases IC50 value in a dose-dependent manner. nih.govnih.govtandfonline.comtandfonline.com
MCF-7/ADR (Adriamycin-resistant)MitoxantroneReverses resistance; decreases IC50 value in a dose-dependent manner. nih.govnih.gov

Other Preclinical Pharmacological Activities

Analgesic and Antinociceptive Pathway Research

Preclinical studies have indicated that glaucine possesses analgesic and antinociceptive properties. Research on animal models has reported that glaucine exhibits these effects. While the precise mechanisms are still under investigation, some evidence points towards the involvement of central pathways.

Anticonvulsant Mechanisms

Glaucine has demonstrated anticonvulsant activity in preclinical animal models. nih.gov Extracts of Glaucium vitellinum, a plant containing glaucine, as well as its alkaloid sub-fractions, have shown protective effects against convulsions induced by pentylenetetrazole (PTZ) and in the maximal electroshock test (MEST) in mice. nih.gov

The mechanism of this anticonvulsant action appears to involve the GABAergic system. In mechanistic studies, the protective effects of the extract and its alkaloid sub-fraction against seizures were reduced by flumazenil, an antagonist of the GABAA-benzodiazepine receptor complex site. nih.gov This suggests that the anticonvulsant properties are mediated, at least in part, through the modulation of GABAA receptors. nih.gov

Hypotensive Effects and Cardiovascular Modulation

Preclinical research has established that glaucine possesses significant hypotensive properties, primarily mediated through its interaction with vascular smooth muscle. The principal mechanism underlying this effect is the blockade of L-type calcium channels. drugs.com By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, glaucine prevents the activation of contractile processes, leading to vasodilation and a subsequent reduction in blood pressure. drugs.commdpi.com

In vitro studies on isolated vascular preparations have demonstrated that glaucine inhibits contractions induced by vasoconstrictors like noradrenaline and high potassium (KCl) solutions in a concentration-dependent manner. mdpi.com This dual inhibition highlights its robust calcium channel blocking activity, as KCl-induced contractions are directly dependent on calcium influx through voltage-gated channels. mdpi.com

Animal models have corroborated these findings. In studies involving cats, glaucine was shown to suppress the pressor (blood pressure-raising) effects of both noradrenaline and nicotine. nih.gov This suggests an interference with adrenergic signaling pathways that contribute to vascular tone. nih.gov When administered intravenously, glaucine typically induces a hypotensive response characterized by an initial, brief, but very pronounced drop in blood pressure. nih.gov

Table 1: Preclinical Observations of Glaucine's Hypotensive and Vasomodulatory Effects
Preclinical ModelAgonist/StimulusObserved Effect of GlaucineReference
Isolated Vascular PreparationsNoradrenaline (1 µM)Concentration-dependent inhibition of contraction mdpi.com
Isolated Vascular PreparationsPotassium Chloride (KCl, 60 mM)Concentration-dependent inhibition of contraction mdpi.com
Cat (in vivo)Noradrenaline (NA)Moderate to strong suppression of pressor effects nih.gov
Cat (in vivo)Nicotine (NIC)Moderate (2.5 mg/kg) to marked (5 mg/kg) suppression of contractile effects nih.gov

Antithrombotic Activity Research

Research into the antithrombotic potential of glaucine is an emerging area, with preclinical evidence primarily pointing towards an inhibitory effect on platelet function. Platelet aggregation is a critical step in the formation of a thrombus. nih.gov Studies have shown that glaucine can inhibit certain functional responses of human polymorphonuclear leukocytes (PMNs) and platelets.

Specifically, glaucine has been documented to inhibit platelet aggregation induced by the chemotactic peptide N-formyl-Met-Leu-Phe (FMLP). This inhibition is linked to its broader anti-inflammatory and signaling pathway modulation effects, such as the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are known to be inhibitory to platelet activation. While direct, comprehensive studies defining its full antithrombotic profile are limited, this demonstrated effect on platelet aggregation suggests a potential for glaucine to interfere with thrombus formation.

Table 2: Preclinical Research on Platelet Function Modulation by Glaucine
Biological SystemInducing AgentObserved Effect of Glaucine
Human PlateletsN-formyl-Met-Leu-Phe (FMLP)Inhibition of platelet aggregation

Antioxidant Mechanisms

Glaucine has been recognized for its antioxidant properties in several preclinical investigations. nih.gov Unlike many plant-derived antioxidants that rely on phenolic hydroxyl groups, glaucine's activity is attributed to the presence of its biphenyl (B1667301) system. nih.gov The proposed mechanism suggests that the benzylic C-6a-H bond in the glaucine molecule serves as an initial target for free radical attack, allowing the molecule to act as a radical scavenger. nih.gov

Studies on plant extracts where glaucine is the most abundant alkaloid, such as from Glaucium acutidentatum, have demonstrated significant antioxidant capacity across various in vitro assays. These extracts showed potent activity in scavenging the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, quenching the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical, and exhibiting considerable reducing power, which is indicative of an ability to donate electrons to neutralize free radicals.

Table 3: Antioxidant Activity of a Glaucine-Rich Plant Extract
Antioxidant AssayResult (Activity)Reference
DPPH Radical Scavenging41.42 ± 0.62 mg TE/g
ABTS Radical Scavenging103.59 ± 1.49 mg TE/g
Cupric Reducing Antioxidant Capacity (CUPRAC)113.55 ± 6.44 mg TE/g
Ferric Reducing Antioxidant Power (FRAP)74.52 ± 4.74 mg TE/g
Data from a methanolic extract of Glaucium acutidentatum, in which glaucine was the most abundant alkaloid identified. TE = Trolox Equivalents.

Enzyme Inhibition Studies (e.g., Thymidine (B127349) Phosphorylase)

This compound has been investigated for its ability to inhibit various enzymes, with notable activity against thymidine phosphorylase (TP) and phosphodiesterase 4 (PDE4).

Thymidine phosphorylase is an enzyme involved in pyrimidine metabolism and is also recognized as a factor in promoting angiogenesis (the formation of new blood vessels), a crucial process in tumor growth. In an in vitro biochemical assay, this compound was evaluated for its TP inhibitory activity. The study found that glaucine exhibited a weak inhibitory effect on the enzyme, with a half-maximal inhibitory concentration (IC50) value of 210.3 ± 3.55 µM. This was determined using a recombinant E. coli TP enzyme, which serves as a common primary model for identifying inhibitors of human TP due to structural similarities.

Glaucine is also a well-characterized inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, a mechanism that contributes to its bronchodilator and anti-inflammatory effects.

Table 4: Enzyme Inhibition Profile of Glaucine
Enzyme TargetInhibition ValueReference
Thymidine Phosphorylase (TP)IC50: 210.3 ± 3.55 µM
Phosphodiesterase 4 (PDE4)Ki: 3.4 µM

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications with Receptor Affinity and Selectivity

The affinity and selectivity of glaucine (B1671577) derivatives for various receptors are highly dependent on the nature and position of substituent groups on the aporphine (B1220529) core. For instance, glaucine itself displays a relatively low affinity for both D1-like and D2-like dopamine (B1211576) receptors. acs.org The presence of four methoxy (B1213986) groups at positions 1, 2, 9, and 10 is a defining feature of its structure.

Research comparing glaucine to related aporphines like boldine (B1667363) and predicentrine reveals the critical role of substitutions at the C-2 position. uchile.cluchile.cl Boldine, which has hydroxyl groups at C-2 and C-9, and predicentrine, with a hydroxyl group at C-2 and a methoxy group at C-9, show different binding profiles compared to glaucine. uchile.cluchile.clnih.gov Studies suggest that a hydroxyl group at the C-2 position is a key determinant for favoring a binding mode with higher affinity and selectivity for D1-like over D2-like dopamine receptors. uchile.clnih.gov In contrast, glaucine, which possesses a methoxy group at C-2, demonstrates significantly lower affinity and selectivity for these receptors. uchile.cl

Furthermore, modifications to the nitrogen atom (N-6) and other parts of the aporphine skeleton also influence receptor binding. For example, N-n-propyl substitution on the aporphine scaffold is known to improve activity at D2 receptors, while an N-methyl substituent, as seen in glaucine, is more favorable for D1 receptor activity. acs.org The enantiomeric form of glaucine also plays a role; while both (R)- and (S)-glaucine antagonize α1-adrenergic receptors, they exhibit different behaviors at 5-HT2 receptors. researchgate.netsci-hub.se (S)-glaucine acts as a partial agonist at 5-HT2 receptor subtypes, whereas (R)-glaucine functions as a positive allosteric modulator at the 5-HT2A receptor. researchgate.netwikipedia.org These findings underscore the complex interplay between specific structural features and the resulting pharmacological profile.

Impact of Halogenation on Dopaminergic Receptor Binding and Selectivity

Halogenation, the introduction of halogen atoms (Cl, Br, I) onto the aporphine skeleton, has been a key strategy to modulate the dopaminergic activity of glaucine and its analogues. However, the results of halogenating glaucine have been inconsistent and generally disappointing in terms of improving affinity or selectivity for dopamine receptors. uchile.clnih.gov

Studies involving the synthesis of 3-halogenated and 3,8-dihalogenated derivatives of glaucine found that these modifications did not lead to a clear trend of enhanced selectivity. uchile.clnih.gov The binding affinities of these halogenated glaucine derivatives were generally poor, often similar to or even worse than that of the parent glaucine molecule. uchile.clnih.govnih.gov For example, while 3-bromo- (B131339) and 3-iodo-glaucine showed a slight inclination towards D1 selectivity without a major loss of affinity, other derivatives like 3-chloro-, 3,8-dichloro-, and 3,8-dibromo-glaucine exhibited no selectivity or even reduced affinity for D1-like sites. uchile.cl

This contrasts sharply with the results seen with related aporphines like predicentrine and boldine. nih.gov Halogenation of predicentrine at the C-3 position resulted in a significant increase in affinity for D1-like receptors, with some derivatives showing up to 140 times greater selectivity for D1-like over D2-like receptors. uchile.cl This suggests that the presence of a 2-hydroxy group, which is absent in glaucine, is crucial for the D1-enhancing effect of C-3 halogenation. acs.orguchile.cl The 2-hydroxy group appears to dictate a binding mode that favors D1-like receptors, an effect that is amplified when a halogen is added at the C-3 position. uchile.clnih.gov For glaucine, which has a 2-methoxy group, this beneficial interaction does not occur, leading to the observed poor outcomes upon halogenation. acs.orguchile.cl

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Glaucine and its Halogenated Derivatives. uchile.cl
CompoundD1-like ([³H]SCH 23390)D2-like ([³H]raclopride)Selectivity Ratio (Ki D2/Ki D1)
Glaucine390030200.77
3-Chloroglaucine>100008600<0.86
3,8-Dichloroglaucine>100006600<0.66
3-Bromoglaucine420098002.33
3,8-Dibromoglaucine>10000>10000-
3-Iodoglaucine2900>10000>3.45

Influence of Aporphine Skeleton Modifications on Biological Activity Profiles

The aporphine skeleton is a privileged structure in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. hilarispublisher.comnih.gov Modifications beyond simple substitutions, such as altering the ring structure or the core tetracyclic framework, can profoundly impact the biological activity profile of glaucine-related compounds.

Specific substitutions on the aromatic rings (A and D) are critical. The pattern of methoxy and hydroxyl groups on these rings dictates the interaction with various receptors. As discussed, the substitution at C-2 (hydroxyl vs. methoxy) is a major determinant of selectivity between D1-like and D2-like dopamine receptors. uchile.cl In antipoliovirus studies, the nature of the substituents at the C-1 and C-2 positions was found to be critical for activity. acs.orgnih.gov A methoxy group at C-2 was important for inducing antipoliovirus effects, whereas a 1,2-dihydroxy substitution (as in boldine) or a 1,2-methylenedioxy group resulted in inactive compounds. acs.orgnih.gov

The biphenyl (B1667301) unit within the aporphine structure is also recognized as essential for dopaminergic activities. acs.org Furthermore, the stereochemistry at the C-6a position, which is (S) in naturally occurring (+)-glaucine, is another crucial factor for biological activity. acs.org The recyclization of glaucine into derivatives with a naphtho[2,1-f]isoquinoline (litebamine) skeleton represents a more drastic modification, opening pathways to entirely new classes of compounds with potentially different pharmacological profiles. researchgate.net

Designing Derivatives for Enhanced or Altered Pharmacological Profiles

The glaucine molecule serves as a starting point for the rational design of new derivatives with improved or specifically altered pharmacological effects. By leveraging SAR data, chemists can introduce targeted structural modifications to modulate toxicity, enhance desired activities like spasmolytic effects, or alter properties such as antitussive potency. solubilityofthings.com

Modifying the structure of glaucine can influence its toxicity profile. For example, glaucine has been shown to inhibit P-glycoprotein (P-gp), a transporter involved in multidrug resistance (MDR) in cancer cells. tandfonline.comfrontiersin.org This inhibition can reverse drug resistance, but it also points to potential drug-drug interactions. By synthesizing derivatives, it may be possible to separate the desired pharmacological activity from P-gp inhibition, thereby reducing the risk of adverse interactions. Glaucine itself has been shown to enhance the cytotoxicity of drugs like doxorubicin (B1662922) and mitoxantrone (B413) in resistant cancer cell lines. sci-hub.sefrontiersin.org Designing analogues could aim to optimize this synergistic effect while minimizing inherent cytotoxicity to non-cancerous cells. Studies on other aporphines have shown that the introduction of specific groups, like those at the C8 position, can be a key site for modification to develop potent anticancer agents. nih.gov

Glaucine exhibits spasmolytic (muscle-relaxing) properties, primarily through its actions as a calcium channel blocker and a phosphodiesterase 4 (PDE4) inhibitor. nih.gov Its ability to relax smooth muscle, such as that in the bronchi, is mainly attributed to its capacity to block the influx of Ca2+ ions, which is essential for muscle contraction. nih.govwikipedia.org

Designing derivatives to enhance this activity could focus on optimizing its interaction with calcium channels or PDE4. SAR studies on related isoquinoline (B145761) alkaloids have shown that specific structural features are required for potent calcium antagonist activity. nih.gov For glaucine, its activity as a PDE4 inhibitor, although selective, is relatively modest. nih.gov Therefore, structural modifications could be aimed at improving its potency as a PDE4 inhibitor. Since glaucine is structurally related to papaverine (B1678415), a non-selective PDE inhibitor, SAR from papaverine derivatives could inform the design of more potent and selective glaucine-based spasmolytics. nih.govnih.gov The goal would be to create analogues with a higher affinity for PDE4 or calcium channels, leading to more powerful bronchodilator and spasmolytic effects. nih.gov

Table 2: Inhibitory Effects of Glaucine on Various Stimuli in Human Polymorphonuclear Leukocytes. nih.gov
StimulusGlaucine -log IC50 (M)
A 23187 (Superoxide Release)5.13
FMLP (Superoxide Release)4.76
PMA (Superoxide Release)3.87
SOZ (Superoxide Release)3.60
Histamine (Ca2+ Rise)~4.3

Glaucine is used as an antitussive (cough suppressant) agent in several countries, with an efficacy comparable to codeine but without the associated opioid side effects or addiction potential. sci-hub.segtfch.orgresearchgate.net The design of analogues could aim to further improve its antitussive profile. Synthetic racemic glaucine has been shown to act as a non-opioid, centrally acting antitussive. researchgate.net

While the precise central mechanism of its antitussive action is not fully elucidated, its known interactions with dopaminergic and serotonergic systems likely play a role. sci-hub.se Structural modifications could be explored to enhance its central activity or selectivity for the receptors mediating the antitussive effect, while minimizing other central effects like sedation or hallucinations. wikipedia.org Given that glaucine's derivatives have been synthesized and studied for other activities, a focused screening of these existing analogues for their antitussive potency could reveal important SAR insights. nih.gov For instance, understanding how modifications to the methoxy groups or the nitrogen substituent affect antitussive action could lead to the development of a second generation of glaucine-based cough suppressants with superior efficacy and an even better side-effect profile.

Advanced Research Methodologies and Translational Considerations Preclinical

In Vitro Experimental Models and Assays

In vitro studies have been fundamental in dissecting the pharmacological profile of glaucine (B1671577). These models allow for controlled investigation of the compound's effects on specific biological systems, from isolated cells to complex tissue preparations.

Cell-based assays have provided significant insights into the molecular targets of glaucine. Studies on Human Airway Smooth Muscle (HASM) cells have shown that glaucine can reduce the rise in intracellular calcium concentration ([Ca²⁺]i) induced by agents like histamine. nih.govnih.gov This effect is central to its muscle-relaxant properties.

In the context of oncology, research using human breast cancer cell lines, such as MCF-7 and the highly metastatic MDA-MB-231, has demonstrated that glaucine can inhibit cancer cell migration and invasion. nih.govresearchgate.net This anti-metastatic effect has been linked to the downregulation of matrix metalloproteinase-9 (MMP-9) expression. nih.govresearchgate.net

Furthermore, investigations using granulocytes, specifically human polymorphonuclear leukocytes (PMNs), have revealed that glaucine possesses anti-inflammatory properties. It inhibits a variety of granulocyte functions, including superoxide (B77818) generation, elastase release, and the production of leukotriene B4. nih.govnih.gov

Table 1: Summary of Glaucine Effects in Cell Line-Based Systems

Cell System Key Findings Implied Mechanism
Human Airway Smooth Muscle (HASM) Cells Reduced histamine-induced rise in intracellular Ca²⁺. nih.govnih.gov Calcium channel blockade. wikipedia.org
Breast Cancer Cells (MCF-7, MDA-MB-231) Inhibition of cell migration and invasion. nih.gov Suppression of NF-κB activation and MMP-9 expression. nih.govresearchgate.net

| Human Polymorphonuclear Leukocytes (Granulocytes) | Inhibition of superoxide generation, elastase release, and leukotriene B4 production. nih.govnih.gov | PDE4 inhibition leading to increased cyclic AMP. nih.govnih.govgalen-n.com |

Experiments using isolated human bronchus tissue have been critical in confirming the bronchodilator effects of glaucine. In these preparations, glaucine has been shown to inhibit both the spontaneous tone and contractions induced by histamine. nih.govnih.gov This relaxant activity is primarily attributed to its ability to act as a Ca²⁺ channel antagonist, a mechanism that appears more dominant in this tissue than its phosphodiesterase inhibitory effects. nih.govnih.govwikipedia.org These findings from isolated tissues provide a direct link between the cellular mechanisms and the physiological response in a relevant human organ system.

Radioligand binding assays have been employed to identify and characterize the molecular targets of glaucine with high specificity. These studies measure the ability of glaucine to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Glaucine's interaction with phosphodiesterase 4 (PDE4) was confirmed by its ability to displace [³H]-rolipram from high-affinity binding sites in rat brain cortex membranes. nih.govnih.gov Its activity at dopamine (B1211576) receptors has also been characterized. In vitro studies showed that glaucine displaces [³H]-SCH 23390 and [³H]-raclopride from D1-like and D2-like dopamine receptors, respectively, although with lower affinity compared to other compounds like boldine (B1667363). bluelight.orgresearchgate.net However, subsequent in vivo studies revealed significant displacement of both radioligands in the rat striatum, indicating meaningful central nervous system receptor occupancy. bluelight.orgresearchgate.net

Table 2: Radioligand Displacement Studies with Glaucine

Radioligand Target Receptor/Site Tissue Source Key Finding (IC₅₀/Displacement)
[³H]-rolipram PDE4 High-Affinity Binding Site Rat Brain Cortex IC₅₀ ≈ 100 μM. nih.govnih.gov
[³H]-SCH 23390 Dopamine D₁-like Receptor Rat Striatum In vitro affinity is an order of magnitude lower than boldine; In vivo displacement of ~50% at 40 mg/kg. bluelight.orgresearchgate.net

| [³H]-raclopride | Dopamine D₂-like Receptor | Rat Striatum | In vitro affinity is an order of magnitude lower than boldine; In vivo displacement of ~50% at 40 mg/kg. bluelight.orgresearchgate.net |

Direct enzymatic assays have quantified the inhibitory effect of glaucine on specific enzymes. It has been established as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4), the primary isoenzyme responsible for cyclic AMP hydrolysis in human bronchial tissue and granulocytes. nih.govnih.govwikipedia.org This inhibition is a key component of its anti-inflammatory and bronchodilator actions.

Additionally, glaucine hydrobromide has been evaluated for its effect on thymidine (B127349) phosphorylase (TP), an enzyme involved in cancer progression and angiogenesis. nih.govplos.org Studies indicate that glaucine exhibits weak inhibitory activity against this enzyme. nih.govplos.org

Table 3: Enzymatic Inhibition by Glaucine

Enzyme Target Source Inhibition Constant (Kᵢ) / IC₅₀
Phosphodiesterase 4 (PDE4) Human Bronchus & Polymorphonuclear Leukocytes Kᵢ = 3.4 μM. nih.govnih.govchemsrc.com

| Thymidine Phosphorylase (TP) | E. coli (recombinant) | Weak inhibition (IC₅₀ between 44.0 to 420.3 μM). nih.govplos.org |

Research into downstream signaling pathways has further clarified how glaucine exerts its effects. As a consequence of its PDE4 inhibitory action, glaucine has been shown to augment the accumulation of cyclic AMP (cAMP) in human polymorphonuclear leukocytes, particularly when challenged with activators like isoprenaline or N-formyl-Met-Leu-Phe (FMLP). nih.govnih.govgalen-n.com An increase in cAMP was also observed in human airway smooth muscle. nih.govnih.gov

Investigations into intracellular calcium ion dynamics have confirmed glaucine's role as a calcium channel blocker. wikipedia.org It effectively reduces the sustained increase in intracellular calcium concentration in human airway smooth muscle cells following stimulation with histamine. nih.govnih.gov This is achieved by blocking L-type Ca²⁺-channels, which prevents the influx of extracellular calcium required for muscle contraction. wikipedia.org This mechanism is considered the principal driver of its bronchodilator effect in human airway tissue. nih.govnih.gov

Preclinical In Vivo Animal Models

Preclinical studies in animal models have been essential for evaluating the physiological effects of this compound in a whole-organism context. In guinea pig models, glaucine has demonstrated significant antitussive (cough-suppressing) activity, validating its traditional use.

In vivo research in rodent models has explored its central nervous system effects. Studies in mice and rats confirmed that glaucine crosses the blood-brain barrier and occupies dopamine receptors. bluelight.orgresearchgate.net Specifically, it was shown to displace approximately 50% of both D1-like and D2-like receptor radioligands in the striatum. bluelight.orgresearchgate.net This receptor occupancy translated to functional effects, as glaucine was able to inhibit behaviors induced by the dopamine agonist apomorphine, suggesting it possesses antidopaminergic properties in vivo. bluelight.orgresearchgate.net

Model Selection and Rationale in Drug Discovery (e.g., Mice, Rats, Guinea Pigs)

The selection of an appropriate animal model is a cornerstone of preclinical drug discovery, aiming to replicate human physiology and disease states to test the efficacy and action of new chemical entities. mdpi.com For a compound like glaucine, which is investigated for properties such as antitussive and anti-inflammatory effects, several rodent models are commonly employed. mdpi.comnih.gov

Mice: Mice, particularly strains like the C57BL/6J, are frequently used due to their genetic tractability, cost-effectiveness, and well-characterized biology. mdpi.comresearchgate.net They are valuable for assessing a range of pharmacodynamic effects, including locomotor activity, thermic effects, and anti-inflammatory properties. nih.govresearchgate.net For instance, mouse peritoneal macrophages can be used to evaluate the anti-inflammatory activity of glaucine by measuring its impact on cytokine production. nih.gov

Rats: Rats are often the species of choice for pharmacokinetic and metabolic studies. researchgate.net Their larger size compared to mice facilitates procedures like serial blood sampling. Studies on glaucine have utilized rats to understand its metabolic pathways, identifying key biotransformations before advancing to human trials. researchgate.net

Guinea Pigs: The guinea pig is a standard model for evaluating antitussive (cough-suppressing) activity. nih.gov Their cough reflex can be reliably induced by chemical irritants like capsaicin (B1668287) or citric acid, allowing researchers to quantify the inhibitory effect of compounds like glaucine. nih.gov This model has been instrumental in comparing the antitussive potency of glaucine to established drugs.

The rationale for using these models lies in their established ability to predict specific biological responses and their physiological similarities to humans in relevant systems, such as the respiratory and inflammatory pathways. mdpi.com

Table 1: Animal Models in this compound Research

Animal ModelRationale for UsePrimary Research AreaExample Application
Mice (e.g., C57BL/6J)Genetic manipulability, cost-effectiveness, established protocols. mdpi.comPharmacodynamics, Anti-inflammatory effects. nih.govresearchgate.netAssessment of locomotor activity and effects on inflammatory cytokine levels. nih.govresearchgate.net
RatsLarger size for easier sampling, established metabolic profiles.Pharmacokinetics (ADME), Metabolism. researchgate.netStudying the O- and N-demethylation metabolic pathways of glaucine. researchgate.net
Guinea PigsSensitive and reproducible cough reflex model. nih.govAntitussive activity. nih.govQuantifying the inhibition of capsaicin-induced cough. nih.gov

Assessment of Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic (PD) endpoints are measurable outcomes that demonstrate the effect of a drug on the body. In preclinical studies of glaucine, these endpoints are chosen to reflect its potential therapeutic activities.

Antitussive Effects: In the guinea pig model, the primary endpoint is the number of coughs induced by an aerosolized irritant. A statistically significant reduction in cough frequency following administration of glaucine indicates antitussive efficacy. nih.gov

Anti-inflammatory Activity: In mouse models, the anti-inflammatory effects of glaucine can be assessed by measuring levels of key signaling molecules. This includes the reduction of pro-inflammatory cytokines (e.g., TNF-α) and the increase of anti-inflammatory cytokines (e.g., IL-10) in macrophages. nih.gov

Neurological and Behavioral Effects: Given glaucine's action on dopamine receptors, behavioral endpoints are evaluated in mice. researchgate.netwikipedia.org These include locomotor activity, which measures stimulation or sedation, and antinociceptive tests (e.g., hot plate test) to assess pain relief. researchgate.net Body temperature is also monitored as a potential thermic effect. researchgate.net

Table 2: Key Pharmacodynamic Endpoints for Glaucine in Animal Models

Pharmacodynamic EndpointAnimal ModelMethod of AssessmentTherapeutic Relevance
Cough FrequencyGuinea PigCounting coughs after exposure to irritants (e.g., capsaicin). nih.govAntitussive
Cytokine LevelsMouseMeasuring pro- and anti-inflammatory cytokines from macrophages. nih.govAnti-inflammatory
Locomotor ActivityMouseTracking movement in an open field to assess sedation or stimulation. researchgate.netCentral Nervous System Effects
Nociceptive ResponseMouseMeasuring reaction time to a thermal stimulus (e.g., hot plate test). researchgate.netAnalgesic

Pharmacokinetic Profiling and ADME Analysis in Preclinical Species

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). An in vivo ADME package is standard for drug candidates to determine their route and rate of elimination. bioivt.com These studies are essential for understanding a compound's disposition and for predicting a safe and effective dosing regimen in humans. mdpi.comualberta.ca

For glaucine, pharmacokinetic studies have been performed in rats to elucidate its metabolic fate. researchgate.net Key findings from these preclinical analyses include:

Absorption and Distribution: Following oral administration, glaucine is absorbed and distributed in the body. Sensitive analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, have been developed to measure glaucine concentrations in plasma and urine samples. researchgate.net

Metabolism: Studies in rats have shown that glaucine is extensively metabolized. researchgate.net The primary metabolic pathways identified are O-demethylation and N-demethylation, resulting in the formation of four major metabolites. researchgate.net The cytochrome P450 (P450) enzyme system is responsible for these transformations. researchgate.net

Excretion: The metabolites and any remaining parent compound are eliminated from the body. Mass balance studies, often using radiolabeled compounds, are typically conducted to determine the primary routes of excretion (e.g., urine, feces). bioivt.com

Table 3: Preclinical Pharmacokinetic Profile of Glaucine

ADME ParameterFinding in Preclinical Species (Rat)Methodology
AbsorptionQuantifiable in plasma after oral administration. researchgate.netHPLC with fluorescence detection. researchgate.net
DistributionPresence detected in plasma and urine. researchgate.netAnalysis of biological fluids. researchgate.net
MetabolismMainly metabolized via O- and N-demethylation by P450 enzymes. researchgate.netAnalysis of urine using GC-MS and LC-MS. researchgate.net
ExcretionMetabolites are cleared from the body.Mass balance studies are the standard approach. bioivt.com

Ethical Considerations and 3Rs (Replacement, Reduction, and Refinement) Principles in Animal Research

The use of animals in scientific research is governed by strict ethical principles, encapsulated by the "3Rs": Replacement, Reduction, and Refinement. bps.ac.uknc3rs.org.uk These principles, first defined by Russell and Burch, are now embedded in international legislation and provide a framework for conducting more humane animal research. nc3rs.org.uknih.gov

Replacement: This principle encourages the use of methods that avoid or replace the use of animals. europa.eu Full replacement involves using non-animal models like computer simulations or in vitro cell cultures, while partial replacement might involve using animals with a lower potential for pain or suffering, such as invertebrates. bps.ac.uknih.gov

Reduction: Reduction aims to minimize the number of animals used in an experiment while still obtaining scientifically robust and reproducible data. nc3rs.org.uk This is achieved through appropriate experimental design, statistical analysis, and maximizing the amount of data gathered from each animal. bps.ac.ukresearchgate.net

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. nc3rs.org.uk It involves improving housing conditions, handling techniques, and experimental procedures to enhance animal welfare. europa.eu

Regulatory bodies like the European Medicines Agency (EMA) and institutional committees (IACUCs) mandate the integration of the 3Rs in all aspects of drug development. europa.euresearchgate.net

Innovations in Animal Model Design and Refinement (e.g., Organ-on-a-chip technologies)

To address the limitations of traditional animal models and to advance the 3Rs, significant innovation is occurring in preclinical model design. A leading example is the development of organ-on-a-chip (OoC) technologies. microfluidics-innovation-center.com

Organ-on-a-chip devices are microfluidic cell culture systems that simulate the structure and function of human organs in vitro. microfluidics-innovation-center.commdpi.com These chips contain living cells in continuously perfused micro-channels, recreating the physiological and mechanical environment of a specific organ, such as the liver, lung, or kidney. mdpi.comresearchgate.net

The key advantages of OoC technology include:

Human Relevance: They use human cells, offering a more accurate representation of human physiology and reducing errors from inter-species differences. microfluidics-innovation-center.com

Advanced Assessment: They allow for the real-time analysis of biochemical and metabolic activities, providing detailed insights into a drug's mechanism of action and potential toxicity. mdpi.com

Reduced Animal Use: OoCs serve as a powerful tool for drug screening and toxicology, offering a low-cost alternative that can significantly reduce the reliance on animal testing. europa.euresearchgate.net

ADME Profiling: Multi-organ chips are being developed to mimic the interactions between different organs, such as the intestine and liver, to provide a more holistic assessment of a drug's ADME profile. europa.eunih.gov

For a compound like this compound, OoC technology could be used to create human "lung-on-a-chip" or "liver-on-a-chip" models to study its antitussive and metabolic properties in a more translationally relevant system.

Computational and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful in silico tools used to predict and analyze the behavior of molecules, guiding drug discovery and development. chemcu.orgresearchgate.net These techniques provide insights into how a compound like glaucine interacts with its biological targets at a molecular level, complementing experimental data. gtu.edu.tr

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a drug when bound to its receptor target. chemcu.org For glaucine, docking simulations could be used to model its interaction with the binding sites on phosphodiesterase 4 (PDE4), L-type calcium channels, or dopamine and serotonin (B10506) receptors, which are its known targets. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR analysis develops mathematical models that relate the chemical structure of a compound to its biological activity. chemcu.org These models can predict the activity of new, untested derivatives of glaucine, helping to prioritize which compounds to synthesize and test in the lab.

Quantum Chemical Calculations: These methods provide a precise exploration of the interactions between a drug and its target, helping to understand the forces that stabilize the drug-receptor complex. chemcu.org

These computational approaches accelerate the drug discovery process by enabling virtual screening of large compound libraries and providing a rational basis for designing more potent and selective molecules, ultimately reducing the need for extensive animal experimentation.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, these simulations have been instrumental in understanding its mechanism of action at a molecular level.

Docking studies have shown that this compound interacts with various protein targets. For instance, in studies related to its potential antiviral effects against SARS-CoV-2, this compound was found to interact with the main protease (Mpro). The simulations revealed specific interactions, such as a π-cation interaction with the amino acid residue His41 and a hydrogen bond with Gly143. nih.gov Further analysis of the binding site indicated that this compound occupies a volume ranging from 45 ų to 274 ų.

In the context of its anti-inflammatory properties, glaucine has been identified as a PDE4 inhibitor. wikipedia.org Molecular docking has also been used to explore the binding of glaucine to other targets, such as malonyl-CoA: acyl carrier protein transacylase (MCAT) in Helicobacter pylori, where it formed two hydrogen bonds with a binding free energy of -5.83 Kcal/mol, suggesting its potential as an inhibitor. innovareacademics.in

Molecular Dynamics Simulations (e.g., Protein-Ligand Stability, Conformational Changes)

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and conformational changes.

MD simulations of the this compound-Mpro complex from SARS-CoV-2 showed a notable change in the protein's root-mean-square deviation (RMSD) of 3.6 Å. nih.gov This suggests a conformational change in the protein is necessary to accommodate the ligand and form a stable complex. nih.gov The stability of glaucine's interaction with Mpro has been highlighted as superior to that of other ligands like lobeline (B1674988) hydrochloride.

Quantum Chemical Computations (e.g., Density Functional Theory)

Quantum chemical computations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com DFT calculations have been used to analyze the antioxidant properties of glaucine. researchgate.net These studies suggest that glaucine can undergo successive hydrogen transfers when attacked by an oxidizing radical. researchgate.net

DFT methods also allow for the calculation of various molecular descriptors that help understand a molecule's reactivity, such as the HOMO-LUMO gap, electronegativity, and ionization potential. researchgate.net Such computational analyses have been applied to a wide range of dopaminergic agents, including glaucine, to explore their electron transfer capacities. nih.gov Furthermore, DFT has been used to support experimental data on the electronic structure and optical properties of glaucine derivatives. uni-sofia.bg

Analytical Characterization and Quantification Techniques

The accurate characterization and quantification of this compound are essential for quality control and pharmacokinetic studies. A variety of sophisticated analytical techniques are utilized for this purpose. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of glaucine in various matrices, including plant material and biological fluids. mums.ac.irresearchgate.net Several HPLC methods have been developed for the quantitative determination of glaucine. researchgate.netnih.gov

For instance, a sensitive HPLC method with fluorescence detection has been established for measuring d-glaucine in plasma and urine samples, crucial for pharmacokinetic studies. nih.gov This method involves a straightforward extraction and clean-up procedure using kieselguhr micro-columns followed by straight-phase HPLC. nih.gov In plant analysis, HPLC is used to quantify glaucine in species like Glaucium flavum and others from the Papaveraceae family. mums.ac.irresearchgate.netnih.gov These methods often employ a reversed-phase C18 column and have been optimized for mobile phase composition and pH to achieve successful separation of glaucine from other alkaloids. koreascience.kr HPLC is also a standard method for purity assessment in quality control, with acceptance criteria for assays typically set between 98.0% and 102.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. vulcanchem.com High-field and two-dimensional (2D) NMR techniques have been extensively used to assign the complex proton (¹H) and carbon (¹³C) NMR spectra of glaucine. nih.gov

Detailed NMR studies, including COSY and HETCOR experiments, have allowed for the complete assignment of the chemical shifts and coupling constants of the alicyclic protons, which were previously unassigned. nih.gov For instance, the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate has been studied using ¹H NMR, revealing a 3:1 ratio of diastereomers at slow exchange. rsc.orgrsc.org These assignments are crucial for understanding the molecule's three-dimensional structure in solution and for characterizing its derivatives. uchile.cl

Mass Spectrometry (MS) and LC-MS/MS for Metabolite Identification and Pharmacokinetics

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying metabolites and studying the pharmacokinetics of glaucine. vulcanchem.com

Studies in rats have utilized LC-MS/MS and LC-high-resolution MS (HR-MS) to investigate the metabolism of glaucine. nih.govresearchgate.net These analyses have identified several metabolic pathways, including O-demethylation, N-demethylation, hydroxylation, and N-oxidation, as well as conjugation with glucuronic acid and sulfate. nih.govresearchgate.net The detailed interpretation of fragmentation patterns in the mass spectra is key to identifying these metabolites. nih.govresearchgate.net For pharmacokinetic analysis, LC-MS methods have been developed to track the concentration of glaucine and its metabolites, such as liriodenine, in plasma and urine over time. researchgate.net Following oral administration, the bioavailability of glaucine has been reported to be between 17% and 48%. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in the preliminary analysis and purification of glaucine from natural sources. uad.ac.id Its application is crucial for the qualitative assessment of alkaloid composition in plant extracts, such as those from Glaucium flavum, and for monitoring the progress of extraction and purification procedures. eco-vector.comresearchgate.net

In the analysis of glaucine, TLC is used to separate it from other co-occurring alkaloids and impurities. researchgate.net Comparative studies have utilized TLC to differentiate the alkaloid profiles between tissue cultures and intact herbs of Glaucium flavum, noting variations in glaucine content. eco-vector.com The process involves spotting the extract onto a stationary phase, typically a silica (B1680970) gel plate (e.g., Sorbfil-PTSH-AF-A-UV or Kieselgel 60 F254), and developing it with a suitable mobile phase. uad.ac.ideco-vector.combas.bg The choice of solvent system is critical for achieving effective separation.

Detection of the separated compounds on the TLC plate is commonly achieved by visualization under ultraviolet (UV) light at wavelengths of 254 nm and 366 nm. eco-vector.comeco-vector.com Following UV detection, chromogenic reagents such as Dragendorff's reagent are often sprayed onto the plate to specifically identify alkaloid-containing spots, which appear as colored zones. eco-vector.combas.bgeco-vector.com High-performance thin-layer chromatography (HPTLC) offers improved separation efficiency and sensitivity, making it a powerful tool for analyzing complex mixtures containing glaucine. nih.govresearchgate.net

Table 1: Methodologies for TLC Analysis of Glaucine

Parameter Description Source(s)
Stationary Phase Silica gel plates (e.g., Sorbfil-PTSH-AF-A-UV, Kieselgel 60 F254) eco-vector.combas.bg
Mobile Phase (Solvent System) n-butanol : acetic acid : water (4:1:2 v/v/v) eco-vector.comeco-vector.com
Petroleum : Chloroform (B151607) : Acetone : Methanol (4:4:1:1 v/v/v/v) bas.bg
Butanol : acetic acid : water (4:1:3 v/v) for Alkaloids researchgate.net
Detection Methods UV light at 254 nm and 366 nm eco-vector.comeco-vector.com

Spectrophotometric Methods for Compound Analysis

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a key method for the identification and quantification of glaucine. eco-vector.commsu.edu This technique is often used in conjunction with chromatographic methods like TLC and High-Performance Liquid Chromatography (HPLC) to confirm the identity of the isolated compound. researchgate.net The officinal pharmacopoeial method for glaucine determination combines TLC for separating impurities with spectrophotometry for quantitative analysis. researchgate.net

The UV spectrum of glaucine is characterized by specific absorption maxima (λmax) which are indicative of its aporphine (B1220529) alkaloid structure. nih.gov In various studies, the UV spectrum of glaucine has been recorded in the wavelength range of 190-500 nm. eco-vector.comeco-vector.com Analysis of peel extracts from Annona cherimola identified glaucine as a potential acetylcholinesterase inhibitor, with characteristic UV absorption maxima at 282.9 nm and 300.6 nm. nih.govscispace.com Similarly, studies on Glaucium flavum extracts have reported absorption maxima around 288 nm. eco-vector.comeco-vector.com These spectral data are crucial for confirming the presence of glaucine in a sample and for its quantitative determination.

Table 2: Reported UV Absorption Maxima (λmax) for Glaucine

λmax (nm) Solvent/Context Source(s)
282.9 nm, 300.6 nm From HPTLC-MS analysis of Annona cherimola peel extract nih.govscispace.com
288 nm Water-alcohol extraction from Glaucium flavum eco-vector.com

Early-Stage Drug Development Methodologies

Proof-of-Concept Studies in Preclinical Pharmacology

Proof-of-concept studies are essential in early-stage drug development to validate the therapeutic potential of a compound. For glaucine, these preclinical investigations focus on its established pharmacological activities. Glaucine is known to act as a calcium channel blocker and a phosphodiesterase 4 (PDE4) inhibitor. wikipedia.org These mechanisms are central to its bronchodilator and anti-inflammatory effects. researchgate.netwikipedia.org

Preclinical proof-of-concept studies would therefore be designed to investigate these effects in relevant animal models. For its potential as a respiratory therapeutic, studies in models of asthma or chronic obstructive pulmonary disease (COPD) would be conducted to assess its ability to improve airway function and reduce inflammation. biosynth.com Glaucine's action involves binding to the benzothiazepine (B8601423) site on L-type Ca2+-channels, which blocks the influx of calcium ions into smooth muscle cells, leading to relaxation. wikipedia.org Investigating this mechanism in isolated bronchial tissue would provide direct evidence of its bronchodilator effect. wikipedia.org

Furthermore, glaucine has been reported to possess antinociceptive (pain-relieving) and anticonvulsant effects in animal models. wikipedia.org Preclinical studies would aim to confirm and characterize these neuropharmacological properties, potentially exploring its interaction with neuronal receptors like the 5-HT2A receptor, for which it has shown activity. wikipedia.org

Formulation Development for Preclinical Studies

The development of a suitable formulation is a critical step for conducting reliable preclinical studies. The formulation must ensure appropriate solubility, stability, and bioavailability of the active compound, in this case, this compound.

A key consideration for formulation is the solubility of the compound. Glaucine phosphates are noted to be readily soluble in water and ethanol (B145695), which is an advantageous property for developing aqueous-based formulations for in vivo administration. researchgate.net The choice of vehicle is paramount; it must solubilize the drug without interfering with the biological assay. For preclinical studies, developing a formulation for both oral and intravenous administration allows for comprehensive pharmacokinetic profiling, including the determination of absolute bioavailability. researchgate.net

Extraction methods can also inform formulation strategies. An extraction process using a mixture of ethanol and a 1% aqueous phosphoric acid solution has been shown to yield a more complete extraction of glaucine with a lower content of phenolic alkaloid impurities. researchgate.net This suggests that an acidic aqueous or hydro-alcoholic solution could be a suitable vehicle for a preclinical formulation of this compound, enhancing its stability by keeping it in its salt form and preventing oxidation of accompanying phenolic compounds. researchgate.net The development of sensitive analytical methods, such as HPLC with fluorescence detection, is also integral to this stage, allowing for the accurate measurement of glaucine concentrations in small volumes of biological matrices like plasma and urine. nih.gov

Environmental Presence and Contamination Research

Identification of Environmental Sources of Glaucine (B1671577) (e.g., Sawdust, Plant Materials)

Glaucine is a naturally occurring compound found in several plant species. wikipedia.orgbiosynth.com Its primary sources include plants from the Papaveraceae family, such as Glaucium flavum (yellow horn poppy), Glaucium oxylobum, and Corydalis yanhusuo. wikipedia.orgresearchgate.netd-nb.info It is also found in other plants like Croton lechleri from the Euphorbiaceae family and has been reported in Platycapnos tenuiloba and Neolitsea parvigemma. wikipedia.orgnih.gov The concentration of glaucine can vary depending on the plant species, the part of the plant, and environmental factors. d-nb.inforesearchgate.net For instance, in a study of nine Glaucium species from Iran, the highest concentrations of glaucine were found in G. corniculatum var corniculatum and G. corniculatum var flaviflorum, while G. flavum var flavum had the lowest. mums.ac.ir

A significant and well-documented source of environmental glaucine contamination is sawdust derived from the tulip poplar tree (Liriodendron tulipifera). rmtcnet.combloodhorse.comstandardbredcanada.ca This has been a particular issue in the horse racing industry, where sawdust is commonly used as bedding. rmtcnet.combloodhorse.comdelaware.gov In 2016, racing commissions in Maryland and Delaware investigated a series of positive tests for glaucine in racehorses. rmtcnet.combloodhorse.comtheracingbiz.com The investigation concluded that the presence of glaucine, along with other alkaloids naturally found in the tulip poplar tree such as protopine, asimilobine, and liriodenine, was likely due to environmental contamination from the sawdust bedding. rmtcnet.combloodhorse.com The sawdust was found to contain "very high" levels of glaucine. rmtcnet.combloodhorse.com This led to rulings that these positive tests were the result of environmental contamination. rmtcnet.combloodhorse.comtheracingbiz.com

The following table summarizes some of the known plant sources of glaucine:

FamilySpeciesCommon Name
PapaveraceaeGlaucium flavumYellow Horn Poppy
PapaveraceaeGlaucium oxylobum
PapaveraceaeCorydalis yanhusuo
PapaveraceaePapaver californicumFire Poppy
EuphorbiaceaeCroton lechleri
AnnonaceaeAnnona squamosaSugar Apple
PapaveraceaeNigella arvensis
MagnoliaceaeLiriodendron tulipiferaTulip Poplar
This table is based on information from multiple sources. wikipedia.orgrmtcnet.combloodhorse.comtaylorandfrancis.comnih.gov

Methodologies for Detection and Quantification in Environmental Samples

Various analytical methods have been developed for the detection and quantification of glaucine in different matrices, including plant materials and biological samples.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique. researchgate.netmums.ac.ir One method for determining glaucine in yellow horn poppy involves an initial extraction with a mixture of ethanol (B145695) and 1% aqueous phosphoric acid, followed by HPLC analysis. researchgate.net This method is considered more efficient and provides a more complete extraction compared to older, more laborious techniques that involved chlorinated hydrocarbons. researchgate.net HPLC has also been used to study the glaucine content in various Glaucium species and in Nigella arvensis treated with different nanoparticles. mums.ac.irnih.gov

Mass spectrometry (MS) techniques, often coupled with chromatography, are crucial for identifying and quantifying glaucine and its metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including high-resolution mass spectrometry (HR-MS), have been employed to study glaucine metabolism in rat urine. nih.govgtfch.org These methods allow for the identification of various phase I and phase II metabolites. d-nb.infonih.gov Specifically, GC-MS can detect acetylated mono- and bis-demethylated metabolites, while LC-MSn is used to target demethylated metabolites and their glucuronides. gtfch.org

For environmental contamination cases, such as the incidents in horse racing, a combination of these techniques is used. The presence of glaucine along with other specific alkaloids from the tulip poplar tree (protopine, asimilobine, and liriodenine) in a sample is considered indicative of environmental contamination rather than intentional administration. rmtcnet.combloodhorse.com

The following table outlines some of the analytical methodologies used for glaucine detection:

MethodologySample MatrixPurpose
High-Performance Liquid Chromatography (HPLC)Plant Material (e.g., Glaucium flavum, Nigella arvensis)Quantification of glaucine content. researchgate.netmums.ac.irnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Rat Urine, Biological SamplesIdentification and detection of glaucine and its metabolites. nih.govgtfch.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MSn, LC-HR-MS)Rat Urine, Biological SamplesIdentification and quantification of glaucine and its phase I and II metabolites. d-nb.infonih.govgtfch.orgebi.ac.uk
Thin-Layer Chromatography (TLC)Plant ExtractsSeparation of impurities before quantification. researchgate.net

Research into Implications of Environmental Glaucine Presence for Biological Systems

The presence of glaucine in the environment, particularly through contaminated materials like sawdust, has raised questions about its effects on biological systems.

In the context of the horse racing industry, the primary concern was the potential for glaucine to have performance-enhancing effects. theracingbiz.comthoroughbreddailynews.com Glaucine is known to have bronchodilator and anti-inflammatory properties. wikipedia.orgnih.gov However, it is not approved for use in animals or humans in the United States by the FDA. thoroughbreddailynews.com The investigations into the glaucine positives in racehorses highlighted the challenge of distinguishing between environmental contamination and intentional administration. rmtcnet.combloodhorse.comthoroughbreddailynews.com The presence of co-occurring alkaloids from the tulip poplar tree became a key factor in making this determination. rmtcnet.combloodhorse.com

Research has also explored the effects of environmental factors on glaucine production in plants. A study on Nigella arvensis investigated the impact of different nanoparticles (Al2O3, NiO, and TiO2) on the plant's production of glaucine. nih.gov The results showed that exposure to these nanoparticles could significantly increase the glaucine content in both the shoots and roots of the plant, suggesting that environmental stressors can influence the concentration of this alkaloid in plants. nih.gov

Furthermore, studies have investigated the metabolic fate of glaucine in biological systems. In rats, glaucine undergoes metabolism through processes like O-demethylation, N-demethylation, hydroxylation, and N-oxidation, followed by conjugation with glucuronic acid or sulfate. nih.govresearchgate.net Understanding these metabolic pathways is crucial for developing effective methods for detecting glaucine exposure. nih.gov

Q & A

Basic Question: What are the established biochemical mechanisms of glaucine hydrobromide in cancer cell inhibition?

Methodological Answer:
this compound's anticancer effects are primarily linked to its suppression of matrix metalloproteinase-9 (MMP-9) via inhibition of NF-κB nuclear translocation, as demonstrated in human breast cancer cell lines (e.g., MDA-MB-231) . To validate these mechanisms, researchers should:

  • Use in vitro assays (e.g., gelatin zymography for MMP-9 activity).
  • Apply Western blotting to quantify NF-κB pathway proteins.
  • Employ confocal microscopy to track NF-κB nuclear translocation.
    These methods are foundational for replicating findings and establishing dose-response relationships .

Advanced Question: How can researchers design experiments to resolve contradictions in this compound’s efficacy across different cancer models?

Methodological Answer:
Contradictions in efficacy may arise from variability in cell-line-specific signaling pathways or experimental conditions. To address this:

  • Conduct comparative dose-response studies across multiple cancer models (e.g., breast, lung, prostate).
  • Include positive controls (e.g., known NF-κB inhibitors) to benchmark activity.
  • Use transcriptomic profiling (RNA-seq) to identify context-dependent gene expression patterns.
  • Apply meta-analysis of published data to identify confounding variables (e.g., serum concentration in cell culture) .

Basic Question: What in vitro and in vivo models are best suited for preliminary screening of this compound’s therapeutic potential?

Methodological Answer:

  • In vitro: Use metastatic cell lines (e.g., MDA-MB-231 for breast cancer) to assess migration/invasion via transwell assays .
  • In vivo: Employ xenograft models in immunodeficient mice, monitoring tumor volume and metastasis via bioluminescence imaging.
  • Include toxicity assays (e.g., MTT for cell viability, liver/kidney function tests in vivo) to differentiate therapeutic vs. cytotoxic effects .

Advanced Question: How can researchers optimize experimental protocols to minimize variability in this compound’s pharmacokinetic studies?

Methodological Answer:

  • Standardize administration routes (e.g., intraperitoneal vs. oral) and use isotope-labeled glaucine for precise pharmacokinetic tracking via LC-MS/MS.
  • Control for physiological variables (e.g., fasting state, circadian rhythm) in animal models.
  • Validate findings using population pharmacokinetic modeling to account for inter-individual variability .

Basic Question: What are the key considerations for formulating hypothesis-driven research questions on this compound’s molecular targets?

Methodological Answer:
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "How does this compound (Intervention) compare to doxorubicin (Comparison) in reducing MMP-9 expression (Outcome) in triple-negative breast cancer cells (Population)?"
    Ensure hypotheses are testable via controlled experiments (e.g., siRNA knockdown of NF-κB to confirm mechanism) .

Advanced Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Methodological Answer:

  • Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values.
  • Use cluster analysis to subgroup cells based on response patterns (e.g., high vs. low MMP-9 expression).
  • Address heterogeneity via mixed-effects models , incorporating random effects for biological replicates .

Basic Question: How should researchers validate the specificity of this compound’s interaction with NF-κB pathways?

Methodological Answer:

  • Perform co-immunoprecipitation (Co-IP) to identify direct protein interactions.
  • Use CRISPR/Cas9 knockout models of NF-κB subunits (e.g., p65) to confirm loss of glaucine’s effect.
  • Compare transcriptomic profiles of treated vs. untreated cells via RNA-seq to rule out off-target pathways .

Advanced Question: What methodologies are critical for assessing this compound’s long-term efficacy and resistance mechanisms in chronic dosing studies?

Methodological Answer:

  • Implement longitudinal in vivo studies with intermittent dosing, monitoring tumor relapse via serial biopsies.
  • Use single-cell sequencing to identify resistance-associated mutations.
  • Combine with proteomic profiling (e.g., mass spectrometry) to track adaptive signaling pathway activation .

Basic Question: How can researchers ensure reproducibility when testing this compound in multi-institutional studies?

Methodological Answer:

  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols.
  • Use standardized cell lines (e.g., ATCC-validated MDA-MB-231) and publish detailed Materials & Methods sections, including buffer compositions and incubation times.
  • Participate in ring trials to cross-validate results across labs .

Advanced Question: What integrative approaches are recommended to explore this compound’s synergism with existing chemotherapeutics?

Methodological Answer:

  • Perform combinatorial drug screens (e.g., glaucine + paclitaxel) using checkerboard assays to calculate synergy scores (e.g., Chou-Talalay method).
  • Validate synergy in 3D tumor spheroids to mimic in vivo conditions.
  • Analyze pathway crosstalk via phosphoproteomics to identify mechanistic overlaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.